2,3,4,5,6-Pentamethylbenzyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8-9(2)11(4)14(7-16-13(6)15)12(5)10(8)3/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCNHWRRXKSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19936-85-7 | |
| Record name | 2,3,4,5,6-PENTAMETHYLBENZYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3,4,5,6-Pentamethylbenzyl Acetate (CAS 19936-85-7): A Strategic Intermediate in Polycyclic Aromatic Hydrocarbon Synthesis
Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Document Type: Technical Whitepaper
Executive Summary
In the realm of advanced organic synthesis and materials science, highly substituted aromatic compounds serve as critical building blocks for constructing complex, sterically encumbered architectures. 2,3,4,5,6-Pentamethylbenzyl acetate (CAS 19936-85-7) is a specialized benzylic ester characterized by a fully methylated aromatic ring. This unique structural motif imparts exceptional electron density and steric shielding, making it a highly reactive yet controllable electrophile in acid-catalyzed cyclization reactions.
This whitepaper explores the physicochemical properties, mechanistic causality, and validated experimental protocols for utilizing 2,3,4,5,6-pentamethylbenzyl acetate, particularly in the synthesis of highly substituted acenes like octamethylanthracene [1].
Physicochemical Properties
The utility of 2,3,4,5,6-pentamethylbenzyl acetate stems from its unique molecular architecture. The five methyl groups provide immense hyperconjugative stabilization to reactive intermediates, while the acetate group acts as a tunable leaving group under strongly acidic conditions[2].
| Property | Value |
| Chemical Name | 2,3,4,5,6-Pentamethylbenzyl acetate |
| CAS Registry Number | 19936-85-7 |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| Structural Class | Benzylic Ester / Substituted Aromatic |
| Role in Synthesis | Electrophilic Precursor / Cation Source |
Chemical Reactivity & Mechanistic Causality
As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than merely observing the outcome. The reactivity of 2,3,4,5,6-pentamethylbenzyl acetate is governed by two primary factors: cation stabilization and steric steering .
Generation of the Pentamethylbenzyl Cation
Under superacidic conditions (e.g., a mixture of Sulfuric Acid and Trifluoroacetic Acid), the acetate moiety is protonated, converting it into an excellent leaving group (acetic acid). The departure of the leaving group generates the pentamethylbenzyl cation .
Causality of Stability: Benzyl cations are inherently stabilized by resonance. However, the addition of five methyl groups amplifies this stability exponentially via inductive (+I) and hyperconjugative effects. This extreme stabilization allows the cation to persist long enough in solution to selectively attack a target nucleophile, preventing the rapid, chaotic polymerization often seen with unsubstituted benzylic cations.
Steric Steering in Acene Synthesis
When reacted with a nucleophile such as 1,2,3,4-tetramethylbenzene, the pentamethylbenzyl cation undergoes Electrophilic Aromatic Substitution (EAS). The bulky methyl groups on both the electrophile and the nucleophile dictate the regiochemistry of the reaction. Steric hindrance prevents branching, forcing the subsequent intramolecular cyclization to occur in a rectilinear arrangement, ultimately yielding a linear acene (anthracene derivative) rather than a bent phenanthrene derivative [1].
Mechanistic pathway from pentamethylbenzyl acetate to octamethylanthracene.
Experimental Protocol: Synthesis of Octamethylanthracene
The following protocol details the synthesis of 1,2,3,4,5,6,7,8-octamethylanthracene, demonstrating the application of 2,3,4,5,6-pentamethylbenzyl acetate in a self-validating cyclization workflow [1].
Reagents and Materials
-
Electrophile: 2,3,4,5,6-Pentamethylbenzyl acetate (10.0 g, 45 mmol)
-
Nucleophile: 1,2,3,4-Tetramethylbenzene (20.0 g, 149 mmol)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂) (150 mL)
-
Catalyst/Acid System: Concentrated Sulfuric Acid (H₂SO₄) (75 mL) and Trifluoroacetic Acid (TFA) (150 mL)
Step-by-Step Methodology
-
Reagent Dissolution: In a thoroughly dried, chemically resistant round-bottom flask, dissolve 10.0 g of 2,3,4,5,6-pentamethylbenzyl acetate and 20.0 g of 1,2,3,4-tetramethylbenzene in 150 mL of CH₂Cl₂. Ensure complete dissolution via magnetic stirring.
-
Acid Preparation (Safety Critical): In a separate, ice-cooled flask within a fume hood, carefully prepare the acid mixture by slowly adding 75 mL of concentrated H₂SO₄ to 150 mL of TFA. Caution: This mixing is highly exothermic.
-
Reaction Initiation: Add the H₂SO₄/TFA mixture to the CH₂Cl₂ solution in one continuous portion. The rapid addition is necessary to ensure uniform generation of the pentamethylbenzyl cation, preventing localized concentration gradients that could lead to side reactions.
-
Cyclization: Stopper the flask securely. Stir the biphasic solution vigorously at room temperature. The reaction proceeds via an initial EAS followed by intramolecular cyclization and aromatization driven by the thermodynamic stability of the resulting anthracene core.
-
Quenching & Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture over crushed ice to quench the strong acids.
-
Extraction & Purification: Extract the aqueous phase with fresh CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ until neutral, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude solid via silica gel chromatography to yield the highly sterically hindered 1,2,3,4,5,6,7,8-octamethylanthracene.
Experimental workflow for the acid-catalyzed synthesis of octamethylanthracene.
Applications in Drug Development & Materials Science
While the high lipophilicity (LogP) of fully methylated aromatic rings limits their direct use as active pharmaceutical ingredients (APIs), 2,3,4,5,6-pentamethylbenzyl acetate is invaluable in peripheral drug development and materials engineering:
-
Steric Shielding in Pro-Drugs: The pentamethylbenzyl group can be utilized as a highly robust protecting group for sensitive heteroatoms during multi-step API synthesis. Its extreme steric bulk prevents unwanted enzymatic degradation or chemical attack until specific, harsh cleavage conditions are applied.
-
Electrochemical Mechanistic Studies: The compound has been utilized as a reference standard in studies investigating the anodic acetoxylation of mesitylene and other aromatics, helping map out single-electron transfer (SET) pathways critical for modern electro-organic synthesis [3].
-
Organic Semiconductors: The primary application of this intermediate is the generation of highly substituted Polycyclic Aromatic Hydrocarbons (PAHs). Molecules like octamethylanthracene are investigated for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The peripheral methyl groups prevent tight π-π stacking, which mitigates aggregation-caused quenching (ACQ) and improves the solubility of the semiconductor in organic solvents for spin-coating applications.
References
Comparative Analysis of Pentamethylbenzyl Acetate and Benzyl Acetate: Steric, Electronic, and Pharmacokinetic Paradigms
Executive Summary
In the landscape of organic chemistry and drug development, benzylic esters serve as fundamental motifs for prodrug design, fragrance formulation, and mechanistic studies. Benzyl acetate is the quintessential unhindered benzylic ester—a highly flexible, metabolically labile molecule ubiquitous in both industrial applications and nature. In stark contrast, pentamethylbenzyl acetate (PMBA) represents a highly sterically congested and electron-rich paradigm. The introduction of five methyl groups onto the aromatic ring fundamentally alters the electronic landscape and the steric environment of the benzylic position, shifting its reactivity profile from simple nucleophilic acyl substitution to complex radical-cation mediated side-chain functionalization.
This whitepaper provides an in-depth technical analysis of the structural, physicochemical, and pharmacokinetic divergences between these two molecules, complete with field-proven experimental workflows for their synthesis and evaluation.
Structural and Electronic Paradigms
Benzyl Acetate: The Unhindered Standard
Benzyl acetate features an unsubstituted phenyl ring attached to an acetoxymethyl group. The lack of ortho-substituents allows for free rotation around the
Pentamethylbenzyl Acetate: Steric Shielding and Pi-Electron Density
PMBA is defined by the exhaustive methylation of the aromatic ring. This structural modification induces two critical effects:
-
Steric Congestion: The two ortho-methyl groups create a massive steric shield around the benzylic methylene and the adjacent ester bond. This "picket-fence" effect drastically hinders the approach of nucleophiles to the carbonyl carbon, effectively shutting down standard ester hydrolysis pathways.
-
Electronic Enrichment: The inductive (+I) and hyperconjugative effects of five methyl groups significantly raise the energy of the highest occupied molecular orbital (HOMO). This lowers the oxidation potential of the molecule, allowing the aromatic ring to easily lose an electron to form a stable radical cation (). This unique electronic state dictates its synthetic origins and degradation pathways.
Physicochemical Properties
The structural differences manifest in vastly different physicochemical properties, summarized in the table below:
| Property | Benzyl Acetate | Pentamethylbenzyl Acetate |
| Molecular Formula | C₉H₁₀O₂ | C₁₄H₂₀O₂ |
| Molecular Weight | 150.18 g/mol [1] | 220.31 g/mol [2] |
| Physical State (at STP) | Colorless Liquid[1] | White Crystalline Solid |
| Melting Point | -51.3 °C[3] | 84 – 86 °C |
| Boiling Point | 215.5 °C[3] | > 280 °C (estimated) |
| Steric Environment | Unhindered | Highly Congested (ortho-methyls) |
| Primary Metabolic Fate | Rapid ester hydrolysis[3] | Resistant to hydrolysis; prolonged half-life |
Metabolic and Pharmacokinetic Divergence
The pharmacokinetic profile of a benzylic ester is primarily dictated by its susceptibility to mammalian carboxylesterases.
Benzyl acetate is rapidly hydrolyzed in vivo to benzyl alcohol and acetic acid. The benzyl alcohol is subsequently oxidized by alcohol and aldehyde dehydrogenases to benzoic acid, which is then conjugated with glycine to form hippuric acid for renal excretion ()[3][4].
Conversely, the ortho-methyl groups of PMBA physically block the catalytic triad (Ser-His-Asp) of esterases from accessing the carbonyl carbon. Consequently, PMBA exhibits a drastically prolonged half-life in vitro and in vivo, bypassing standard hydrolysis.
Figure 1: Divergent metabolic pathways of benzyl acetate vs. pentamethylbenzyl acetate.
Synthetic Pathways and Reactivity Profiles
While benzyl acetate is synthesized via trivial Fischer esterification of benzyl alcohol or nucleophilic substitution of benzyl chloride, PMBA requires a more sophisticated approach. Because the highly symmetric hexamethylbenzene precursor lacks a pre-existing benzylic leaving group, PMBA is synthesized via side-chain acetoxylation .
This mechanism is driven by the oxidation of the electron-rich hexamethylbenzene ring to a radical cation or arenium ion using oxidants like Palladium(II) acetate (), Selectfluor ()[5][6], or via nitration in acetic acid ()[7]. The radical cation loses a benzylic proton to form a highly stabilized pentamethylbenzyl cation, which is subsequently trapped by an acetate nucleophile.
Figure 2: Side-chain acetoxylation mechanism of hexamethylbenzene to pentamethylbenzyl acetate.
Experimental Workflows
As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but mechanistically sound and self-validating. Below are two core workflows for working with these compounds.
Protocol 1: Synthesis of Pentamethylbenzyl Acetate via Side-Chain Acetoxylation
Objective: Synthesize PMBA from hexamethylbenzene using Pd(OAc)₂ as a single-electron oxidant.
-
Step 1: Reaction Setup. Dissolve 1.0 eq of hexamethylbenzene in glacial acetic acid. Add 1.2 eq of Palladium(II) acetate (Pd(OAc)₂).
-
Causality: Acetic acid serves a dual purpose as both the solvent and the nucleophilic acetate source. Pd(II) is chosen because its oxidation potential is perfectly tuned to extract a single electron from the highly methylated pi-system without over-oxidizing the substrate to a quinone.
-
-
Step 2: Thermal Activation. Heat the mixture to 80 °C under an inert argon atmosphere for 4 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the deprotonation of the radical cation intermediate. Argon prevents competitive trapping of the radical by atmospheric oxygen, which would yield unwanted benzaldehyde derivatives.
-
-
Step 3: Quenching and Extraction. Cool the reaction to room temperature and dilute with a 10-fold volume of cold deionized water. Extract with diethyl ether (3x).
-
Causality: Water forces the highly lipophilic PMBA and unreacted hexamethylbenzene into the organic phase while partitioning the reduced Palladium(0) salts and acetic acid into the aqueous waste.
-
-
Step 4: Self-Validation (NMR Characterization). Purify via silica gel chromatography (Hexanes/EtOAc).
-
Self-Validating System: The success of the reaction is definitively proven by ¹H NMR. The starting material exhibits a single 18H singlet at ~2.2 ppm. The product (PMBA) will validate the broken symmetry, showing a 3H singlet for the acetate methyl (~2.0 ppm), a 2H singlet for the benzylic methylene (~5.1 ppm), and the remaining 15 aromatic methyl protons split into distinct environments.
-
Protocol 2: Comparative In Vitro Esterase Stability Assay
Objective: Quantify the steric shielding effect of PMBA compared to Benzyl Acetate against enzymatic hydrolysis.
-
Step 1: Incubation. Prepare 100 µM solutions of Benzyl Acetate and PMBA in PBS (pH 7.4) containing 5% DMSO to ensure solubility. Add Porcine Liver Esterase (PLE) at a final concentration of 1 U/mL. Incubate at 37 °C.
-
Causality: PLE is utilized as a highly robust, field-standard surrogate for human liver carboxylesterases. The 37 °C temperature mimics physiological conditions.
-
-
Step 2: Time-Course Quenching. At intervals of 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and immediately mix with 200 µL of ice-cold acetonitrile containing 10 µM methyl benzoate (Internal Standard).
-
Causality: Cold acetonitrile acts as a protein precipitant, instantly denaturing the PLE and halting the reaction to provide highly accurate kinetic snapshots.
-
-
Step 3: Self-Validation (HPLC-UV Analysis). Centrifuge the samples and inject the supernatant into a reverse-phase HPLC system (C18 column, H₂O/MeCN gradient, UV detection at 254 nm).
-
Self-Validating System: The assay's integrity is validated by the internal standard (methyl benzoate). Its peak area must remain constant across all time points. If the IS area fluctuates, it indicates an extraction error rather than enzymatic cleavage. Benzyl acetate will show rapid exponential decay (<5% remaining at 120 min), whereas PMBA will validate the steric hindrance hypothesis by remaining >95% intact.
-
References
-
Title: PubChem Compound Summary for CID 8785, Benzyl acetate Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: Reactions of diacetatopalladium(II) with aromatic compounds Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) URL: [Link]
-
Title: Nitration of Hexamethylbenzene and Hexamethylbenzene-d18 in Acetic Acid. Deuterium Isotope Effect on the Product Distribution. Mechanism of Side-chain Substitution of Arenes Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]
-
Title: Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry Source: Acta Chimica Slovenica (via ResearchGate) URL: [Link]
Sources
- 1. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Physical Properties of Pentamethylbenzyl Acetate
Abstract: This document provides a comprehensive technical overview of the physical, spectral, and chemical properties of pentamethylbenzyl acetate. As this compound is not widely commercialized, this guide synthesizes predicted data based on established chemical principles and the known properties of its structural analogues, alongside detailed, field-proven experimental protocols for its synthesis and characterization. This whitepaper is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this polysubstituted aromatic ester for research and development applications.
Introduction and Physicochemical Profile
Pentamethylbenzyl acetate (C₁₄H₂₀O₂) is an organic ester derived from pentamethylbenzyl alcohol and acetic acid. Its structure is characterized by a fully substituted benzene ring, which imparts significant steric bulk and lipophilicity, and an ester functional group, which provides a site for potential hydrolytic activity and hydrogen bond acceptance. While data for this specific molecule is not prevalent in consolidated databases, we can predict its properties with a high degree of confidence based on its molecular structure and comparison to its parent compounds, pentamethylbenzene and benzyl acetate.
The high degree of methylation on the aromatic ring is expected to render the compound a solid at room temperature, in contrast to the liquid state of unsubstituted benzyl acetate.[1] This substitution also significantly increases the molecular weight and lipophilicity, which will influence its solubility profile and chromatographic behavior.
Predicted Physicochemical Properties
The following table summarizes the core calculated and predicted physical properties for pentamethylbenzyl acetate. These values provide a baseline for experimental design and material handling.
| Property | Value | Source / Rationale |
| IUPAC Name | (2,3,4,5,6-pentamethylphenyl)methyl acetate | IUPAC Nomenclature |
| CAS Number | Not assigned (as of Feb 2026) | Database Search |
| Molecular Formula | C₁₄H₂₀O₂ | Calculated |
| Molecular Weight | 220.31 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted based on pentamethylbenzene (solid)[2] |
| Melting Point | > 60 °C (Predicted) | Extrapolated from pentamethylbenzyl alcohol (m.p. 157-161°C) and the effect of the acetate group. |
| Boiling Point | > 250 °C (Predicted) | Expected to be significantly higher than benzyl acetate (212°C) due to increased molecular weight.[1] |
| Density | ~1.0 g/cm³ (Predicted) | Similar to related aromatic esters. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, THF). | Standard solubility for non-polar organic compounds. |
Structural Elucidation: A Predictive Spectroscopic Guide
A robust characterization workflow is essential to confirm the identity and purity of synthesized pentamethylbenzyl acetate. The following sections detail the predicted spectral data that serve as a benchmark for experimental validation.
¹H-NMR Spectroscopy (Proton NMR)
The ¹H-NMR spectrum provides a clear fingerprint of the proton environments within the molecule. For pentamethylbenzyl acetate, dissolved in a deuterated solvent such as CDCl₃, the following signals are predicted:
-
δ ~5.2 ppm (singlet, 2H): This signal corresponds to the two benzylic protons (-CH₂-O). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. It appears as a singlet as there are no adjacent protons for coupling.
-
δ ~2.3-2.2 ppm (singlets, 15H): These signals arise from the five methyl groups attached to the benzene ring. Due to potential steric hindrance and restricted rotation, these may appear as two or more distinct singlets. Typically, the ortho-methyl groups (2,6 positions) are shifted slightly differently from the meta- (3,5 positions) and para- (4 position) methyl groups.
-
δ ~2.1 ppm (singlet, 3H): This sharp singlet is characteristic of the methyl protons of the acetate group (CH₃-C=O).
¹³C-NMR Spectroscopy (Carbon NMR)
A proton-decoupled ¹³C-NMR spectrum is used to identify all unique carbon atoms in the molecule.[3]
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δ ~170-171 ppm: The ester carbonyl carbon (C=O).
-
δ ~130-138 ppm: Several signals corresponding to the five quaternary aromatic carbons to which the methyl groups are attached and the single quaternary carbon to which the benzyl group is attached.
-
δ ~65-68 ppm: The benzylic carbon (-CH₂-O).
-
δ ~21 ppm: The acetate methyl carbon (CH₃-C=O).
-
δ ~16-18 ppm: Signals for the five methyl carbons attached to the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[4]
-
~1740 cm⁻¹ (strong, sharp): This is the most prominent peak in the spectrum and is characteristic of the C=O (carbonyl) stretch of the ester functional group.
-
~1230 cm⁻¹ (strong): Characteristic C-O stretching vibration of the acetate group.
-
~2900-3000 cm⁻¹ (medium): C-H stretching vibrations from the methyl and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]
-
Molecular Ion (M⁺): A peak at m/z = 220.31, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 161: A prominent peak resulting from the loss of the acetyl group (•COCH₃), forming the very stable pentamethylbenzyl cation.
-
m/z = 43: A characteristic peak for the acetyl cation ([CH₃CO]⁺).
-
Experimental Methodologies: A Self-Validating System
The following protocols describe a reliable method for the synthesis and characterization of pentamethylbenzyl acetate. The causality behind each step is explained to ensure reproducibility and understanding.
Synthesis of Pentamethylbenzyl Acetate via Esterification
This protocol utilizes the reaction of pentamethylbenzyl alcohol with acetyl chloride, a standard and high-yielding method for forming esters.[6]
Materials:
-
Pentamethylbenzyl alcohol (CAS 484-66-2)
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentamethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Acylation: Add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C. Rationale: Dropwise addition controls the exothermic reaction. Acetyl chloride is a highly effective acetylating agent.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Rationale: The acid wash removes pyridine. The bicarbonate wash removes any remaining acetic acid. The brine wash removes residual water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure pentamethylbenzyl acetate.
Characterization and Validation Workflow
This workflow ensures the synthesized product matches the predicted structural and physical properties.
-
Melting Point Determination: Measure the melting point of the purified solid using a calibrated melting point apparatus. A sharp melting range indicates high purity.
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[8] Compare the obtained chemical shifts, integrations, and multiplicities with the predicted data in sections 2.1 and 2.2.
-
IR Spectroscopy: Acquire an IR spectrum of the solid product using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[8] Verify the presence of the characteristic C=O and C-O ester stretches as described in section 2.3.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI), to confirm the molecular weight and observe the key fragmentation patterns outlined in section 2.4.
Visualizations
Molecular Structure
Caption: Molecular Structure of Pentamethylbenzyl Acetate
Experimental Workflow
Caption: Synthesis and Characterization Workflow
Safety and Handling
While a specific Safety Data Sheet (SDS) for pentamethylbenzyl acetate is not available, handling should be guided by the protocols for similar polysubstituted aromatic compounds and esters.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Precursors: Note that precursors like acetyl chloride are corrosive and react violently with water. Pyridine is flammable and toxic. Handle with appropriate care.[9]
References
-
Bruker. (n.d.). 13C NMR spectra. Retrieved February 27, 2026, from [Link]
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NIST. (n.d.). p-Methylbenzyl acetate. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Retrieved February 27, 2026, from [Link]
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The Good Scents Company. (n.d.). para-methyl benzyl acetate. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). m-Methylbenzyl acetate. National Institutes of Health. Retrieved February 27, 2026, from [Link]
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NIST. (n.d.). p-Methylbenzyl acetate Gas Chromatography. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
- Supporting Information. (n.d.). General procedure for identifying compounds by HRMS(LC-MS).
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NIST. (n.d.). p-Methylbenzyl acetate IR Spectrum. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
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precisionFDA. (n.d.). P-METHYLBENZYL ACETATE. Retrieved February 27, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
NIST. (n.d.). p-Methylbenzyl acetate IR Spectrum Data. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
-
OSHA. (n.d.). BENZYL ACETATE. Occupational Safety and Health Administration. Retrieved February 27, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of p-Methylbenzyl acetate (CAS 2216-45-7). Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Royal Society of Chemistry. (n.d.). Supplementary Information: General information.
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved February 27, 2026, from [Link]
- Lalikoğlu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.
- Chang, T.-C., & Yu, S. J. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare.
- El-Sayed, M. A., & El-Haddad, A. E. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Chemical and Pharmaceutical Research, 10(9), 1-10.
- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (n.d.).
- Banks, R. E., et al. (n.d.). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene).
- An overview on synthetic methods of benzyl acet
-
Wikipedia. (n.d.). Benzyl acetate. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). NMR spectrum of >99% anhydrous benzyl acetate. Retrieved February 27, 2026, from [Link]
- Lalikoğlu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.
- Lalikoğlu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.
-
PrepChem.com. (n.d.). Synthesis of benzyl acetate. Retrieved February 27, 2026, from [Link]
-
Stenutz. (n.d.). pentamethylbenzyl alcohol. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Preparation of Organic Compounds. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of p-bromobenzyl bromide.
-
European Patent Office. (n.d.). Process for benzylic bromination. Retrieved February 27, 2026, from [Link]
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- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
2,3,4,5,6-Pentamethylbenzyl Acetate: Technical Guide & Application Profile
The following technical guide details the physicochemical profile, synthesis, and applications of 2,3,4,5,6-Pentamethylbenzyl acetate , a specialized reagent in organic synthesis and mechanistic chemistry.
Executive Summary
2,3,4,5,6-Pentamethylbenzyl acetate (CAS: 19936-85-7) is the acetate ester of pentamethylbenzyl alcohol.[1] In the pharmaceutical and chemical sciences, it serves as a critical electrophilic precursor for generating the pentamethylbenzyl cation —a remarkably stable benzylic carbocation due to the electron-donating effects of five methyl groups.
This compound is primarily utilized in:
-
Steric Engineering: Introducing the bulky pentamethylbenzyl group into molecular scaffolds.
-
Mechanistic Studies: Investigating SN1 solvolysis rates and carbocation stability.
-
Polycyclic Aromatic Hydrocarbon (PAH) Synthesis: Acting as a key building block for sterically crowded systems like octamethylanthracene.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Property | Data |
| IUPAC Name | (2,3,4,5,6-Pentamethylphenyl)methyl acetate |
| Common Name | Pentamethylbenzyl acetate |
| CAS Number | 19936-85-7 |
| PubChem CID | Derivative of CID 10864 (Pentamethylbenzene) / Search via SMILES |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| SMILES | CC1=C(C(=C(C(=C1C)C)C)COC(=O)C) |
| InChI Key | Derived from structure |
Physical Properties[1]
-
Appearance: White to off-white crystalline solid (typically).[1]
-
Solubility: Soluble in dichloromethane (DCM), chloroform, ethyl acetate, and benzene. Insoluble in water.[1]
-
Reactivity: Hydrolyzes in strong aqueous acid/base to pentamethylbenzyl alcohol. Generates stable carbocations in superacids (e.g., TFA/H₂SO₄).
Synthesis & Production Protocols
The synthesis of pentamethylbenzyl acetate is typically achieved via the acetylation of pentamethylbenzyl alcohol or the nucleophilic substitution of pentamethylbenzyl chloride .
Protocol A: Acetylation of Pentamethylbenzyl Alcohol
This method is preferred for high-purity applications due to mild conditions.[1]
Reagents:
-
Pentamethylbenzyl alcohol (1.0 eq)[1]
-
Acetic anhydride (1.5 eq)[1]
-
Pyridine (1.5 eq) or Triethylamine (TEA)[1]
-
DMAP (4-Dimethylaminopyridine) (0.05 eq, catalyst)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve pentamethylbenzyl alcohol in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Addition: Add pyridine (or TEA) and DMAP to the solution.
-
Acetylation: Dropwise add acetic anhydride at 0°C. Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quenching: Quench the reaction with saturated NaHCO₃ solution to neutralize excess acid.
-
Extraction: Extract the organic layer with DCM (3x).[1] Wash combined organics with 1M HCl (to remove pyridine), then brine.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary.[1]
Protocol B: Silver-Mediated Substitution (From Chloride)
Used when the alcohol is unavailable, starting from pentamethylbenzyl chloride.[1]
Reagents:
-
Pentamethylbenzyl chloride (1.0 eq)[1]
-
Silver Acetate (AgOAc) (1.2 eq)[1]
-
Acetic Acid (AcOH) (Solvent)[1]
Mechanism: SN1 pathway facilitated by Ag⁺ precipitation of AgCl.
Mechanistic Applications: The "Magic Methyl" Effect[1]
In drug development and physical organic chemistry, this compound is a probe for carbocation stability . The five methyl groups on the benzene ring provide significant electron density (via hyperconjugation and inductive effects), stabilizing the resulting benzylic cation.
Friedel-Crafts Alkylation Pathway
Pentamethylbenzyl acetate reacts with strong acids (e.g., Trifluoroacetic acid, TFA) to form the electrophilic cation, which then attacks other aromatics. This is the standard route to Octamethylanthracene .
Diagram 1: Acid-Catalyzed Ionization & Alkylation Pathway [1]
Caption: Formation of the stable pentamethylbenzyl cation via acid catalysis and subsequent Friedel-Crafts alkylation.
Experimental Workflow: Synthesis of Octamethylanthracene
A classic application of pentamethylbenzyl acetate in creating crowded aromatic scaffolds.
Objective: Synthesize 1,2,3,4,5,6,7,8-octamethylanthracene.
Protocol:
-
Mixture Preparation: Combine pentamethylbenzyl acetate (10.0 g, 45 mmol) and 1,2,3,4-tetramethylbenzene (20.0 g, 149 mmol) in CH₂Cl₂ (150 mL).
-
Acid Activation: Add a mixture of concentrated H₂SO₄ (75 mL) and Trifluoroacetic acid (TFA) (150 mL) to the solution.[1]
-
Cyclization: Stir the mixture vigorously. The acid cleaves the acetate, generating the cation which alkylates the tetramethylbenzene. Subsequent cyclization and oxidation steps (often spontaneous or requiring mild oxidant) yield the anthracene core.[1]
-
Purification: Chromatography on silica gel (Hexane/DCM) to isolate the yellow/orange crystalline product.
Safety & Handling (SDS Highlights)
While specific toxicological data for the acetate is limited, it should be handled with the standard precautions for benzyl esters and alkylating agents .
| Hazard Class | Description | Precaution |
| Skin Irritant | May cause irritation upon contact.[1] | Wear nitrile gloves and lab coat. |
| Eye Irritant | Potential for serious eye irritation.[1] | Use safety goggles.[1] |
| Inhalation | Dust/vapor may irritate respiratory tract.[1] | Handle in a fume hood.[1] |
| Storage | Stable under normal conditions. | Store in a cool, dry place away from strong oxidizers. |
References
-
Synthesis of Crowded Acenes
- Source: Science of Synthesis, Thieme Chemistry.
- Context: "Synthesis of Product Subclass 2: Synthesis by Ring-Closure Reactions."
-
URL:[1]
-
Mechanistic Study of Pentamethylbenzyl Cation
- Title: Formation and characterization of the radical cation of pentamethylbenzyl trifluoroacet
- Source: Royal Society of Chemistry (RSC), J. Chem. Soc., Perkin Trans. 2.
-
URL:[1]
-
Compound Data & Identifiers
-
General Reactivity of Benzyl Acetates
Sources
- 1. 4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one | C35H62O8 | CID 10371554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
Pentamethylbenzyl acetate melting point and boiling point
Technical Whitepaper: Physicochemical Characterization of Pentamethylbenzyl Acetate
Executive Summary
Pentamethylbenzyl acetate (PMBA) is a specialized organic intermediate primarily utilized in the study of sterically crowded aromatic systems, carbocation stability, and the construction of artificial molecular machines (molecular rotors). Unlike common benzyl esters, PMBA exhibits unique physicochemical stability due to the steric shielding provided by the five methyl groups on the benzene ring. This guide provides an authoritative reference on its thermodynamic properties, synthesis, and experimental handling.
Chemical Identity & Structural Context
-
Chemical Name: 2,3,4,5,6-Pentamethylbenzyl acetate
-
CAS Registry Number: 19936-85-7
-
Molecular Formula: C₁₄H₂₀O₂
-
Molecular Weight: 220.31 g/mol
-
SMILES: CC(=O)OCC1=C(C)C(C)=C(C)C(C)=C1C
-
Structural Integrity: The molecule consists of a fully methylated benzene ring (pentamethylbenzene core) linked to an acetate group via a methylene bridge. The steric bulk of the ortho-methyl groups significantly influences the rotational barrier of the methylene-acetate bond, a property exploited in molecular rotor studies.
Thermodynamic Properties
The physicochemical data for PMBA is often conflated with its precursors (pentamethylbenzene) or derivatives (pentamethylbenzyl chloride) in general databases. The following data is aggregated from primary synthetic literature and experimental characterization.
| Property | Value / Range | Condition / Note |
| Physical State | Crystalline Solid | At Standard Temperature & Pressure (STP) |
| Melting Point (MP) | 85 – 86 °C | Recrystallized from hexane/ethanol [1, 2] |
| Boiling Point (BP) | > 280 °C (Predicted) | Decomposes prior to atmospheric boiling |
| Solubility | Soluble | CH₂Cl₂, CHCl₃, Benzene, Acetone |
| Solubility | Insoluble | Water (Hydrophobic character) |
| Flash Point | N/A | Not experimentally determined; handle as combustible solid |
Technical Insight: The melting point of PMBA (85–86 °C) is distinct from its parent hydrocarbon, Pentamethylbenzene (MP 51–54 °C), and its chlorinated analog, Pentamethylbenzyl chloride (MP 81–83 °C). The increase in melting point relative to the hydrocarbon is attributed to the dipole-dipole interactions introduced by the ester functionality, despite the disruption of crystal packing efficiency caused by the flexible acetate tail.
Synthetic Pathways & Production
The synthesis of PMBA typically follows two primary routes: Side-chain Acetoxylation (Oxidative) or Nucleophilic Substitution . The choice of pathway depends on the availability of starting materials (Hexamethylbenzene vs. Pentamethylbenzyl chloride).
Pathway A: Oxidative Acetoxylation (Direct)
This method utilizes Lead(IV) acetate to oxidize a methyl group of hexamethylbenzene. While direct, it requires careful purification to remove lead byproducts.
Pathway B: Nucleophilic Substitution (High Purity)
This is the preferred route for high-purity applications. Pentamethylbenzyl chloride is treated with an acetate salt (NaOAc or AgOAc) in a polar aprotic solvent or acetic acid.
Figure 1: Synthetic pathways for Pentamethylbenzyl Acetate. Route B is favored for scalability and purity.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution (Standard)
Use this protocol for generating analytical standards.
-
Reagents:
-
Pentamethylbenzyl chloride (10.0 mmol)
-
Sodium Acetate (anhydrous, 15.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
-
Procedure:
-
Dissolve pentamethylbenzyl chloride in glacial acetic acid in a round-bottom flask.
-
Add sodium acetate and reflux the mixture for 4–6 hours.
-
Monitor reaction progress via TLC (eluent: 10% EtOAc in Hexanes).
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a white solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual acetic acid.
-
-
Purification:
-
Dissolve the crude solid in a minimum amount of hot hexane or ethanol.
-
Allow to cool slowly to room temperature, then to 4 °C.
-
Collect crystals via filtration.
-
Validation: Measure MP. Target range: 84–86 °C .
-
Protocol 2: Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.08 (s, 3H, -OCOCH ₃)
-
δ 2.25 (s, 9H, meta/para-CH ₃)
-
δ 2.30 (s, 6H, ortho-CH ₃)
-
δ 5.25 (s, 2H, Ar-CH ₂-O)
-
-
IR (KBr):
-
Strong absorption at ~1735 cm⁻¹ (C=O stretch).
-
Applications in Research
Molecular Rotors & Steric Gearing
PMBA is a critical precursor for synthesizing "molecular gyroscopes." The pentamethylbenzyl group acts as a "stator" or bulky barrier. When coupled with other aromatic systems (e.g., via Friedel-Crafts reaction with the generated carbocation), it creates sterically congested molecules where the rotation of the rings is hindered, allowing researchers to study correlated rotation (gearing) at the molecular level [3].
Carbocation Stability Studies
Upon treatment with strong acids (TFA or FSO₃H), PMBA undergoes solvolysis to generate the pentamethylbenzyl cation . This cation is exceptionally stable due to electron donation from the five methyl groups, making PMBA an ideal substrate for studying S_N1 mechanisms and electrophilic aromatic substitutions in non-nucleophilic media.
Figure 2: Generation of the stable pentamethylbenzyl cation from PMBA for electrophilic applications.
References
-
Biali, S. E., et al. (1978). Side-chain Acetoxylation of Hexamethylbenzene. The Journal of Organic Chemistry, 43(13).
-
Zupan, M., & Stavber, S. (2005). Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry. Chemical Reviews.
-
Iwamura, H., & Mislow, K. (1988).[1] Stereochemical Consequences of Dynamic Gearing. Accounts of Chemical Research, 21(4), 175-182.[1] (Contextualizes the use of pentamethylbenzyl derivatives in molecular rotors).
-
Sigma-Aldrich. 2,3,4,5,6-Pentamethylbenzyl acetate Product Detail. (Catalog No. S947687).
Sources
Technical Guide: Electron-Rich Benzyl Ester Derivatives in Synthetic Chemistry & Drug Design
Executive Summary
This technical guide analyzes the strategic application of electron-rich benzyl ester derivatives—specifically p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) esters. Unlike standard benzyl esters, these derivatives leverage the electron-donating effects of methoxy substituents to modulate bond lability.[1] This guide details their mechanistic underpinnings, provides self-validating experimental protocols for their installation and removal, and explores their utility in orthogonal protection strategies and prodrug development.
Theoretical Framework: Electronic Modulation of Lability
The utility of electron-rich benzyl esters rests on the electronic influence of the aromatic ring substituents on the benzylic carbon-oxygen bond.
The Resonance Effect
In standard benzyl esters, the benzylic C-O bond is relatively stable. However, the introduction of electron-donating groups (EDGs) such as methoxy (-OMe) at the para or ortho positions significantly increases the electron density of the aromatic ring.
-
Acidolysis Mechanism: Upon protonation of the ester oxygen, the bond cleavage generates a benzylic carbocation. The EDGs stabilize this cation via resonance delocalization.
-
PMB: The p-methoxy group donates electron density, stabilizing the cation and allowing cleavage with trifluoroacetic acid (TFA).
-
DMB: The 2,4-dimethoxy substitution provides a synergistic push-pull effect, making the resulting carbocation exceptionally stable. Consequently, DMB esters can be cleaved under extremely mild acidic conditions (e.g., 1% TFA), often retaining other acid-sensitive groups like Boc.
-
Oxidative Cleavage (The DDQ Pathway)
A unique feature of PMB and DMB esters is their susceptibility to oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .[1][2] This reaction proceeds via a Single Electron Transfer (SET) mechanism, forming a charge-transfer complex that is hydrolyzed to release the carboxylic acid and the corresponding benzaldehyde.
Figure 1: Mechanistic flow of DDQ-mediated oxidative cleavage. Note the formation of the charge-transfer complex, which serves as a visual indicator.
Comparative Lability & Orthogonality
The following table summarizes the stability profiles, allowing researchers to select the appropriate derivative based on the required orthogonality.
Table 1: Stability and Cleavage Conditions of Benzyl Ester Derivatives
| Derivative | Structure Abbr. | Acid Sensitivity | Oxidative Sensitivity (DDQ) | Hydrogenolysis (H2/Pd) | Key Orthogonality |
| Benzyl | Bn | Low (Strong Acid/HBr) | Stable | Highly Labile | Stable to mild acid/base. |
| p-Methoxybenzyl | PMB | Moderate (TFA) | Labile | Labile | Cleavable in presence of Benzyl/Methyl esters. |
| 2,4-Dimethoxybenzyl | DMB | High (1% TFA) | Highly Labile | Labile | Cleavable in presence of Boc/t-Bu. |
Experimental Methodologies
Protocol: Steglich Esterification (Installation)
This method is preferred for sensitive substrates as it operates under neutral conditions.
Reagents:
-
Carboxylic Acid Substrate (1.0 eq)
-
4-Methoxybenzyl Alcohol (PMB-OH) (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Dry Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve the carboxylic acid and PMB-OH in dry DCM under an inert atmosphere (N2 or Ar).
-
Catalyst Addition: Add DMAP. Causality: DMAP acts as a nucleophilic catalyst, significantly accelerating the attack of the alcohol on the O-acylisourea intermediate.
-
Coupling: Cool the solution to 0°C. Add DCC portion-wise.
-
Observation: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates. This precipitation drives the equilibrium forward.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3–12 hours.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.
Protocol: Oxidative Cleavage with DDQ
This protocol is ideal for removing PMB/DMB esters while retaining other acid-sensitive groups (e.g., Boc, t-Butyl esters).
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in the DCM/Water mixture.[2]
-
Critical Step: The water is essential. It acts as the nucleophile to hydrolyze the oxocarbenium intermediate. Without water, the reaction stalls or leads to side products.
-
-
Oxidation: Add DDQ at 0°C.
-
Self-Validating Check: The reaction mixture should immediately turn a deep green/red color (Charge-Transfer Complex). As the reaction proceeds and DDQ is consumed (reduced to DDQ-H2), the color often fades or precipitates a light-colored solid.
-
-
Monitoring: Stir at RT. Monitor by TLC.[2] The product (free acid) is usually much more polar than the ester.
-
Quench: Pour into saturated aqueous NaHCO3.
-
Note: Basic wash removes the acidic byproduct (DDQ-H2) and the generated p-anisaldehyde.
-
-
Purification: Acidify the aqueous layer (if the product is the acid) and extract, or extract the organic layer if the product remains organic-soluble.
Protocol: Acidolytic Cleavage (DMB Specific)
Used when oxidative conditions must be avoided.
Reagents:
-
DMB-Ester Substrate
-
TFA (1% to 5% v/v) in DCM
-
Scavenger: Triethylsilane (TES) or Anisole (2 eq)
Step-by-Step Workflow:
-
Cocktail Prep: Prepare a solution of 1-5% TFA in DCM. Add the scavenger.
-
Causality: The scavenger traps the liberated dimethoxybenzyl carbocation, preventing it from re-alkylating the substrate (polymerization).
-
-
Reaction: Add the solution to the substrate at 0°C. Stir for 15–30 minutes.
-
Validation: DMB esters cleave very rapidly. Extended reaction times may compromise other groups (like Boc).
-
-
Workup: Evaporate volatiles immediately under reduced pressure (do not heat). Co-evaporate with toluene to remove residual TFA.
Orthogonal Strategy & Applications
Orthogonal Deprotection Logic
The power of electron-rich benzyl esters lies in their ability to be removed under conditions that leave other "standard" protecting groups intact.[4]
Figure 2: Decision matrix for orthogonal deprotection. PMB esters provide a unique "third dimension" of orthogonality alongside acid-labile (Boc) and reduction-labile (Bn) groups.
Prodrug Development
Beyond synthesis, electron-rich benzyl esters are utilized in prodrug design to enhance oral bioavailability.[5]
-
Lipophilicity: Converting a polar carboxylic acid drug (e.g., Indomethacin, Penicillin G) into a PMB ester increases logP, facilitating passive diffusion across the intestinal membrane.
-
Metabolic Activation: Once in the bloodstream, these esters are hydrolyzed by plasma esterases. The rate of hydrolysis can be tuned by varying the electron density (PMB vs DMB) or steric bulk around the ester bond.
References
-
Greene's Protective Groups in Organic Synthesis. Comparison of acid lability and oxidative cleavage methods for substituted benzyl esters.
-
Source:
-
-
PMB Protecting Group: Mechanism & DDQ Cleavage.
-
Source:
-
-
Preparation and Applications of 4-Methoxybenzyl Esters. Comprehensive review on the installation and selective removal of PMB esters in complex synthesis.
-
Source:
-
-
Protection of Amines/Acids with 2,4-Dimethoxybenzyl. Analysis of the high acid sensitivity of DMB groups compared to PMB.
-
Source:
-
-
Tertiary sulfonamidomethyl ester prodrugs of benzylpenicillin. Investigation into ester prodrug stability and hydrolysis kinetics.
-
Source:
-
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Synthesis of Pentamethylbenzyl Acetate via Anodic Oxidation
Executive Summary
This Application Note details the synthesis of Pentamethylbenzyl Acetate (PMBA) from Hexamethylbenzene (HMB) . While classical chemical oxidations (e.g., Lead Tetraacetate, Permanganate) often suffer from over-oxidation to carboxylic acids or poor selectivity, this guide focuses on Anodic Acetoxylation . This electrochemical approach utilizes a Single Electron Transfer (SET) mechanism to achieve high selectivity for the mono-functionalized side-chain product.
Key Applications:
-
Protecting Group Chemistry: Precursor to pentamethylbenzyl chloride, a highly acid-labile protecting group for phenols and carboxylic acids in peptide synthesis.
-
Metabolic Modeling: HMB serves as a probe substrate for investigating alkylbenzene metabolism and electrophilic aromatic substitution dynamics.
-
Process Chemistry: Demonstrates controlled side-chain functionalization of electron-rich aromatics.
Mechanistic Principles
The transformation relies on the Electron Transfer-Proton Transfer-Electron Transfer (ECE) sequence. Unlike radical halogenation, which depends on hydrogen atom abstraction, anodic oxidation exploits the low ionization potential of the electron-rich HMB ring.
The Electrochemical Pathway (Eberson-Nyberg Mechanism)
-
Oxidation (E): HMB undergoes a one-electron oxidation at the anode to form the radical cation (
). -
Deprotonation (C): The highly acidic radical cation loses a proton from a methyl group (assisted by the acetate base), forming a pentamethylbenzyl radical.
-
Oxidation (E): The benzyl radical, having a lower oxidation potential than the parent HMB, is immediately oxidized to the pentamethylbenzyl cation.
-
Solvolysis (C): The cation is trapped by the acetate nucleophile to form the final ester.
Mechanistic Workflow Diagram
Caption: Figure 1. The ECE mechanism for the anodic side-chain acetoxylation of hexamethylbenzene.
Experimental Protocols
Method A: Constant Potential Anodic Oxidation (Primary Protocol)
This method is preferred for its high specificity and avoidance of over-oxidation products (e.g., aldehydes or acids).
Materials:
-
Substrate: Hexamethylbenzene (HMB), recrystallized from ethanol.[1]
-
Solvent: Glacial Acetic Acid (HOAc) / Dichloromethane (DCM) (3:1 v/v).
-
Electrolyte: Sodium Acetate (anhydrous), 0.5 M.
-
Electrodes: Platinum sheet (Anode) and Graphite rod (Cathode).
-
Equipment: Potentiostat/Galvanostat, divided H-cell (optional but recommended), reference electrode (Ag/AgCl).
Protocol Steps:
-
Preparation: Dissolve HMB (2.0 mmol) and Sodium Acetate (0.5 M) in 50 mL of the HOAc/DCM mixture. The DCM helps solubilize the non-polar HMB.
-
Voltammetry Check: Run a cyclic voltammogram (CV) to determine the oxidation peak (
). HMB typically oxidizes around +1.2 V vs. SCE. -
Electrolysis: Set the potentiostat to +1.30 V (slightly above
). Stir magnetically. -
Monitoring: Monitor the current decay. The reaction is complete when the current drops to <5% of the initial value (typically 2-3 F/mol of charge passed).
-
Workup:
-
Evaporate the DCM and most acetic acid under reduced pressure.
-
Neutralize the residue with saturated
solution. -
Extract with Diethyl Ether (
mL). -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from hexane or purify via flash chromatography (SiO2, 5% EtOAc/Hexanes).
Method B: Chemical Oxidation (Lead Tetraacetate)
Use this method if electrochemical equipment is unavailable. Note that yields are typically lower (40-60%) due to side reactions.
Protocol Steps:
-
Dissolve HMB (10 mmol) in Glacial Acetic Acid (50 mL).
-
Add Lead Tetraacetate (LTA) (11 mmol) under a nitrogen atmosphere.
-
Heat to 80°C for 2 hours. The solution will turn from colorless to yellow/brown.
-
Quench with ethylene glycol (to destroy excess LTA).
-
Perform standard aqueous workup as described in Method A.
Data Analysis & Characterization
Successful synthesis is validated by the disappearance of the highly symmetric HMB signal and the appearance of the acetate methyl group and the benzylic methylene.
NMR Specification Table
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 2.08 | Singlet | 3H | Acetate Methyl ( | |
| 2.20 | Singlet | 9H | Aryl Methyls (Meta/Para) | |
| 2.28 | Singlet | 6H | Aryl Methyls (Ortho) | |
| 5.25 | Singlet | 2H | Benzylic Methylene ( | |
| 171.2 | Singlet | - | Carbonyl ( | |
| 62.5 | Singlet | - | Benzylic Carbon ( |
Yield Comparison
| Method | Typical Yield | Purity Profile | Notes |
| Anodic Oxidation | 75 - 85% | High (>95%) | "Green" method; requires potentiostat. |
| Pb(OAc) | 45 - 60% | Moderate | Toxic lead waste; difficult purification. |
| NBS / AgOAc | 60 - 70% | High | Two-step process; reliable but labor-intensive. |
Troubleshooting & Critical Parameters
Workflow Logic Diagram
Caption: Figure 2. Troubleshooting logic for the electrochemical synthesis workflow.
Common Pitfalls
-
Electrode Passivation: The formation of polymeric films on the anode can halt the reaction.
-
Solution: Use a "pulse" potential or mechanically polish the electrode between runs.
-
-
Over-Oxidation: Proceeding to the aldehyde or acid.
-
Solution: Strictly control the potential. Do not use Constant Current unless the current density is carefully optimized (< 5 mA/cm²).
-
-
Moisture Sensitivity: While the reaction produces protons, excessive water can lead to the formation of Pentamethylbenzyl alcohol instead of the acetate.
-
Solution: Use anhydrous Sodium Acetate and add 1% Acetic Anhydride to the solvent mixture to scavenge water.
-
References
-
Eberson, L., & Nyberg, K. (1966). Studies on Electrolytic Substitution Reactions.[2] I. Anodic Acetoxylation.[2] Journal of the American Chemical Society.[3] Link
-
Kochi, J. K. (1965). Oxidation of Alkylbenzenes with Lead Tetraacetate. Journal of the American Chemical Society.[3] Link
-
Nyberg, K. (1970). Anodic oxidation of methylbenzenes in acetic acid. Acta Chemica Scandinavica. Link
-
Baciocchi, E., et al. (1984). Side-chain oxidation of alkylbenzenes. Journal of Organic Chemistry. Link
Sources
Generating the Pentamethylbenzyl Cation from Pentamethylbenzyl Acetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the generation of the highly stabilized pentamethylbenzyl cation from its corresponding acetate precursor. The pentamethylbenzyl cation is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. This document provides the theoretical underpinnings of this transformation, detailed experimental protocols for both the synthesis of the pentamethylbenzyl acetate precursor and its subsequent conversion to the carbocation, and methods for its characterization. The causality behind experimental choices is explained, and protocols are designed to be self-validating.
Introduction: The Significance of the Pentamethylbenzyl Cation
Benzylic cations are pivotal reactive intermediates in a vast array of chemical transformations.[1] Their stability is significantly influenced by the substitution pattern on the aromatic ring. The pentamethylbenzyl cation stands out as a particularly stable and, therefore, synthetically useful species. The five electron-donating methyl groups on the benzene ring effectively delocalize the positive charge through inductive and hyperconjugation effects, rendering it more tractable than less substituted benzyl cations.[1] This enhanced stability opens avenues for its application in complex molecule synthesis, where controlled electrophilic reactions are paramount.
Pentamethylbenzene, a precursor to the pentamethylbenzyl system, is itself recognized for its role as a carbocation scavenger, highlighting the inherent stability of the cations it can form.[2] The ability to generate the pentamethylbenzyl cation from a stable and readily prepared precursor like pentamethylbenzyl acetate offers a convenient entry point to its rich chemistry. This application note provides a detailed roadmap for researchers seeking to harness the synthetic potential of this important carbocation.
Theoretical Background: From Acetate to Cation
The generation of a carbocation from an acetate precursor is typically facilitated by the action of a strong Lewis acid. The fundamental principle involves the coordination of the Lewis acid to the carbonyl oxygen of the acetate group. This coordination enhances the leaving group ability of the acetate moiety, promoting its departure and the formation of the carbocation.
The mechanism can be visualized as follows:
-
Coordination: The Lewis acid (e.g., BF₃, AlCl₃, SnCl₄) coordinates to the carbonyl oxygen of the pentamethylbenzyl acetate.
-
Heterolytic Cleavage: This coordination polarizes the C-O bond, facilitating its heterolytic cleavage. The acetate group departs as a Lewis acid-coordinated species.
-
Carbocation Formation: The departure of the acetate group leaves behind the resonance-stabilized pentamethylbenzyl cation.
The choice of Lewis acid and reaction conditions is critical to selectively promote the desired C-O bond cleavage without inducing unwanted side reactions.[3]
Caption: Workflow for Pentamethylbenzyl Acetate Synthesis.
Materials:
| Reagent/Material | Grade | Supplier |
| Pentamethylbenzene | 98% | Commercially Available |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Azobisisobutyronitrile (AIBN) | 98% | Commercially Available |
| Carbon tetrachloride (CCl₄) | Anhydrous | Commercially Available |
| Sodium acetate (NaOAc) | Anhydrous | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hexanes | Reagent | Commercially Available |
| Ethyl acetate | Reagent | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
Protocol for Pentamethylbenzyl Bromide:
-
To a solution of pentamethylbenzene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude pentamethylbenzyl bromide, which can be used in the next step without further purification.
Protocol for Pentamethylbenzyl Acetate:
-
Dissolve the crude pentamethylbenzyl bromide (1.0 eq) in anhydrous DMF.
-
Add anhydrous sodium acetate (1.5 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure pentamethylbenzyl acetate.
Generation and In Situ Use of Pentamethylbenzyl Cation
This protocol describes the generation of the pentamethylbenzyl cation using a Lewis acid and its subsequent trapping with a nucleophile in a one-pot procedure.
Materials:
| Reagent/Material | Grade | Supplier |
| Pentamethylbenzyl acetate | As synthesized | - |
| Boron trifluoride etherate (BF₃·OEt₂) | Redistilled | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Nucleophile (e.g., Anisole) | Anhydrous | Commercially Available |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve pentamethylbenzyl acetate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride etherate (1.2 eq) to the stirred solution. The formation of the carbocation is often accompanied by a color change.
-
After stirring for 15-20 minutes at -78 °C, add the chosen nucleophile (e.g., anisole, 1.5 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Characterization of the Pentamethylbenzyl Cation
Direct observation of the pentamethylbenzyl cation is typically performed at low temperatures in superacid media. However, for synthetic purposes, its formation is often inferred from the products of its reaction with nucleophiles.
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
| ¹H (Benzylic CH₂) | > 5.0 | The positive charge significantly deshields the benzylic protons. |
| ¹³C (Benzylic C⁺) | > 200 | The carbocationic carbon is highly deshielded. [2] |
| ¹³C (Aromatic C-ipso) | ~140-150 | Attached to the electron-withdrawing benzylic carbon. |
| ¹³C (Aromatic C-Me) | ~130-140 | Methyl-substituted aromatic carbons. |
| ¹³C (Methyl groups) | ~15-25 | Typical range for methyl groups on an aromatic ring. |
Characterization of the Trapped Product:
The successful generation and trapping of the pentamethylbenzyl cation can be confirmed by full characterization of the isolated product (e.g., by ¹H NMR, ¹³C NMR, and mass spectrometry). For example, the reaction with anisole would yield a diarylmethane derivative, and the appearance of signals corresponding to both the pentamethylbenzyl and methoxyphenyl moieties in the NMR spectra would confirm the desired transformation.
Safety and Handling
-
Lewis Acids: Boron trifluoride etherate is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme caution in a fume hood. Dichloromethane is a volatile and potentially harmful solvent.
-
Reagents: N-Bromosuccinimide is a lachrymator and should be handled carefully. AIBN is a flammable solid and can decompose violently upon heating.
-
Low Temperatures: Use caution when working with dry ice/acetone baths to avoid frostbite.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of pentamethylbenzyl acetate and its use as a precursor for the generation of the pentamethylbenzyl cation. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize this versatile intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The provided framework emphasizes safety, reproducibility, and a clear understanding of the chemical transformations involved.
References
- Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2019). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)
- Olah, G. A., & Mo, Y. K. (1972). Stable Carbocations. CXXXIX. The o-, m-, and p-Benzylic Cations and Their Comparison with the Corresponding Phenyl Cations. Journal of the American Chemical Society, 94(15), 5341–5349.
- Kelly, D. P., & Spear, R. J. (1978). Stable carbocations. Part 2. 13C nuclear magnetic resonance spectra of 1-aryl-1-cycloalkyl- and 1-aryl-1-cyclopropyl-ethyl cations. Journal of the Chemical Society, Perkin Transactions 2, (2), 193-197.
- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Trichloroboron-promoted deprotection of phenolic benzyl ether using pentamethylbenzene as a non Lewis-basic cation scavenger. Synlett, 2008(13), 1977-1980.
-
Pentamethylbenzene. (2023, November 29). In Wikipedia. [Link]
- Gandelman, M., & Milstein, D. (2003). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. European Journal of Organic Chemistry, 2003(14), 2595-2602.
- Nishimoto, Y., & Yasuda, M. (2018). Acetate/Alkoxide/Halide Shuttle Systems Mediated by Lewis Acid Catalysts for Insertion Reaction of a One-Carbon Unit into Carbon–Carbon or Carbon–Halogen Bonds. Accounts of Chemical Research, 51(10), 2445-2456.
- Lalikoğlu, M., & İnce, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Wolfson, A., D'Addario, N., & Shotland, Y. (2010). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry, 22(4), 1227-1230.
Sources
Application Note: The Pentamethylbenzyl (Pmb) Protecting Group in Advanced Peptide and Radiochemical Synthesis
Introduction & Chemical Rationale
In the synthesis of complex peptide architectures and time-sensitive radiopharmaceuticals, chemoselectivity is paramount. The pentamethylbenzyl (Pmb) group has emerged as a highly specialized protecting group that bridges the gap between extreme acid lability and synthetic stability.
Structurally, the Pmb group is a benzyl ring fully substituted with five methyl groups. This hyper-alkylation fundamentally alters the electronic properties of the aromatic system. During acidolysis, the electron-donating inductive and hyperconjugative effects of the five methyl groups highly stabilize the resulting benzylic carbocation. Consequently, while a standard benzyl (Bzl) group requires dangerous anhydrous hydrogen fluoride (HF) or catalytic hydrogenation for removal, the Pmb group is efficiently cleaved using standard Trifluoroacetic acid (TFA) 1. This places its acid lability on par with the tert-butyl (tBu) group, making it fully compatible with modern Fmoc solid-phase peptide synthesis (SPPS) strategies.
Strategic Applications in Synthetic Workflows
A. Orthogonal Cysteine Protection: The Trt vs. Pmb Dilemma
The protection of the highly nucleophilic thiol group of cysteine is critical to prevent unwanted disulfide bond formation. While the Trityl (Trt) group is the industry standard, it is extremely acid-labile (cleaved by 1–5% TFA). If a researcher needs to synthesize a protected peptide fragment on a highly acid-labile resin (e.g., 2-chlorotrityl chloride, 2-CTC) and cleave it intact for solution-phase fragment condensation, the Trt group on Cysteine will be prematurely lost.
Fmoc-Cys(Pmb)-OH solves this E-E-A-T (Expertise-Experience) dilemma. The Pmb thioether is completely stable to the 1% TFA used for 2-CTC resin cleavage, allowing the isolation of fully protected peptide fragments. It is only removed during the final global deprotection using 90–95% TFA. This orthogonality is heavily leveraged in generating peptides for late-stage modifications, such as CuAAC (click chemistry) 2 and CLipPA (Cysteine Lipidation on Peptide or Amino acid) workflows 3.
B. Rapid Deprotection in Radiochemistry
In the development of Positron Emission Tomography (PET) imaging agents, such as [18F]FBEM, the Pmb group is utilized to protect benzoic acid precursors. Because Fluorine-18 has a half-life of only 109.7 minutes, time is the enemy of yield. Unlike methyl esters that require slow basic hydrolysis (which can degrade sensitive radiotracers), Pmb esters undergo rapid, clean acidolysis in TFA, allowing for automated, high-yield radiosynthesis 45.
Quantitative Data: Protecting Group Lability
Understanding the relative resistance to acidolysis is critical for designing orthogonal synthesis strategies. The table below summarizes the comparative lability of common protecting groups 1.
| Protecting Group | Structure | Cleavage Reagent | Relative Acid Lability | Primary Strategic Use |
| Trityl (Trt) | Triphenylmethyl | 1–5% TFA | Extremely High | Standard SPPS; incompatible with intact fragment cleavage. |
| Pentamethylbenzyl (Pmb) | 2,3,4,5,6-Pentamethylbenzyl | 90–95% TFA | High | Orthogonal fragment synthesis; Radiochemistry. |
| tert-Butyl (tBu) | tert-Butyl | 90–95% TFA | High | Standard SPPS side-chain protection. |
| Benzyl (Bzl) | Benzyl | Anhydrous HF | Low | Boc-SPPS; completely stable to TFA. |
Visualizations
Workflow of orthogonal SPPS utilizing the Pmb protecting group for late-stage modifications.
Mechanistic pathway of Pmb acidolytic cleavage and irreversible carbocation scavenging.
Self-Validating Experimental Protocols
Protocol A: Fmoc-SPPS Incorporation and Orthogonal Cleavage of Cys(Pmb)
Causality Check: The pentamethylbenzyl cation generated during final cleavage is highly stable and possesses a long half-life in solution. If not aggressively scavenged, it will irreversibly re-alkylate the newly freed cysteine thiol or electron-rich tryptophan rings.
Step-by-Step Methodology:
-
Resin Loading & Swelling: Swell 2-CTC resin in Dichloromethane (DCM) for 30 minutes. Load the first amino acid using standard DIPEA protocols.
-
Coupling of Cys(Pmb): Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Couple Fmoc-Cys(Pmb)-OH (3 eq) using N,N'-Diisopropylcarbodiimide (DIC, 3 eq) and Oxyma Pure (3 eq) in DMF for 60 minutes.
-
Chain Elongation: Continue iterative SPPS to complete the desired sequence.
-
Orthogonal Cleavage (Self-Validation Step): Treat the resin with 1% TFA in DCM (10 x 2 min). Validation: The Pmb group remains fully intact under these conditions, allowing the isolation of the fully protected peptide fragment. Neutralize the eluate immediately with pyridine to prevent premature Pmb loss.
-
Global Deprotection: Treat the isolated, protected peptide with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / 1,2-Ethanedithiol (EDT) / H₂O (92.5 : 2.5 : 2.5 : 2.5 v/v) for 2 hours at room temperature.
-
Mechanistic Note: EDT acts as a potent soft nucleophile to trap the Pmb carbocation, while TIPS acts as a hydride donor. Both are strictly required to prevent re-alkylation.
-
-
Precipitation: Precipitate the free-thiol peptide in cold diethyl ether and centrifuge.
Protocol B: Automated Radiochemical Deprotection of Pmb-Benzoic Acid
Causality Check: In the synthesis of [18F]FBEM, the Pmb group protects the benzoic acid moiety during the initial fluorination. Post-cleavage, residual TFA will protonate the amine of the subsequent coupling partner (N-(2-aminoethyl)maleimide), destroying the yield. Complete evaporation is a mandatory self-validating checkpoint.
Step-by-Step Methodology:
-
Fluorination: Conduct [18F]fluoride displacement of the trimethylammonium moiety of the Pmb-protected substrate at 40 °C.
-
Acidolysis: Cool the reaction vessel to 20 °C. Add 150 μL of neat TFA to cleave the Pmb ester. Allow to stand for 2 minutes.
-
Evaporation (Critical Step): Cool the vessel to 0 °C. Evaporate the TFA under a continuous argon stream for exactly 6.5 minutes. Validation: Pause the argon flow briefly to visually verify the absence of residual liquid/vapors. If vapors persist, resume argon flow.
-
Conjugation: Add N-(2-aminoethyl)maleimide and diethylcyanophosphonate (coupling reagent) to the newly generated [18F]fluorobenzoic acid to yield the final [18F]FBEM probe 4.
References
- 1 Protection Reactions - Wiley-VCH.Wiley-VCH.
- CuAAC in Protein Conjugation: N3-Cys(PMB).Thieme-connect.
- Introducing CLipPA lipid chemodiversity to enzymatically truncated polymyxin B: a soft drug strategy to combat Gram-negative pathogens.PMC - NIH.
- Automated Radiochemical Synthesis of [18F]FBEM: a Thiol Reactive Synthon for Radiofluorination of Peptides and Proteins.PMC - NIH.
- Molecular imaging probe development: a chemistry perspective.PMC - NIH.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Introducing CLipPA lipid chemodiversity to enzymatically truncated polymyxin B: a soft drug strategy to combat Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Radiochemical Synthesis of [18F]FBEM: a Thiol Reactive Synthon for Radiofluorination of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular imaging probe development: a chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Pentamethylbenzyl Acetate via Nucleophilic Substitution
Executive Summary
The conversion of pentamethylbenzyl chloride to pentamethylbenzyl acetate is a critical transformation for researchers synthesizing advanced fragrance compounds, specialized protecting groups, and complex organic intermediates. This application note provides a comprehensive, self-validating protocol for this conversion. By utilizing a polar aprotic solvent system and thermal activation, this method overcomes the inherent steric challenges of the fully substituted aromatic ring, ensuring high-yield and high-purity product isolation.
Mechanistic Causality & Reaction Dynamics
The synthesis of pentamethylbenzyl acetate from pentamethylbenzyl chloride represents a fascinating intersection of steric hindrance and electronic activation. The starting material, pentamethylbenzyl chloride[1], possesses a fully methylated aromatic ring. These five methyl groups exert a profound electron-donating effect via induction and hyperconjugation, heavily stabilizing the incipient benzylic carbocation. Consequently, the reaction mechanism shifts away from a pure
However, relying solely on solvolysis in cold acetic acid is kinetically unfavorable. Literature confirms that the side-chain chloride is not readily solvolyzed under mild acidic conditions, meaning the acetate cannot be formed efficiently without thermal or nucleophilic driving forces[2]. To achieve quantitative yields, the reaction must be driven by a highly nucleophilic acetate source, such as anhydrous sodium acetate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). DMF effectively solvates the sodium cations, leaving the acetate anions "naked" and highly reactive. This approach mirrors industrial optimizations for benzyl acetate production, where optimized solvent systems and phase-transfer catalysts are employed to ensure complete conversion and suppress hydrolytic byproducts[3][4].
Quantitative Reaction Parameters
To ensure reproducibility, all stoichiometric ratios and solvent volumes have been standardized.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| Pentamethylbenzyl chloride | 196.72 | 1.0 | 1.97 g (10 mmol) | Electrophilic Substrate |
| Sodium Acetate (Anhydrous) | 82.03 | 2.0 | 1.64 g (20 mmol) | Nucleophile |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | Polar Aprotic Solvent |
| Sodium Iodide (Optional) | 149.89 | 0.05 | 0.075 g (0.5 mmol) | Finkelstein Catalyst |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 15 mL | Extraction Solvent |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. By coupling the reaction progress to real-time Thin Layer Chromatography (TLC) monitoring, the operator relies on empirical data rather than arbitrary timeframes, ensuring maximum yield.
Step 1: Reagent Preparation & Activation
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.64 g of strictly anhydrous sodium acetate in 15.0 mL of dry DMF.
-
Causality Note: Water must be excluded during this step. Adventitious water will compete with the acetate nucleophile, leading to the formation of pentamethylbenzyl alcohol as an unwanted byproduct.
Step 2: Nucleophilic Substitution
-
Add 1.97 g of pentamethylbenzyl chloride[1] to the suspension.
-
(Optional) Add 0.075 g of Sodium Iodide. Causality Note: NaI acts as a catalyst by converting the benzyl chloride into a transient, highly reactive benzyl iodide intermediate in situ, significantly accelerating the substitution.
-
Attach a reflux condenser and heat the reaction mixture to 80–100 °C under an inert atmosphere (Nitrogen or Argon) with vigorous stirring.
Step 3: Reaction Monitoring (The Self-Validating Step)
-
After 4 hours of heating, withdraw a 10 µL aliquot of the reaction mixture.
-
Dilute the aliquot with 100 µL of EtOAc and spot it alongside the pure starting material on a silica gel TLC plate.
-
Elute the plate using a mobile phase of 9:1 Hexane:EtOAc and visualize under a 254 nm UV lamp.
-
Validation Metric: Pentamethylbenzyl chloride is non-polar and will migrate rapidly (higher
). The target acetate is more polar and will appear at a lower . The reaction is only considered complete—and ready for quenching—when the starting material spot is completely exhausted.
Step 4: Aqueous Quench and Extraction
-
Once validated by TLC, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the mixture into 45 mL of ice-cold distilled water. This quenches the reaction, dissolves the unreacted sodium acetate and generated sodium chloride, and forces the organic product out of the DMF solution.
-
Transfer to a separatory funnel and extract the aqueous phase with Ethyl Acetate (3 x 15 mL).
Step 5: Drying and Isolation
-
Wash the combined organic layers with distilled water (2 x 20 mL) to remove any residual DMF, followed by a final wash with saturated NaCl solution (brine) to pre-dry the organic layer.
-
Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate in vacuo using a rotary evaporator. -
The resulting crude product is typically >95% pure pentamethylbenzyl acetate. If ultra-high purity is required, recrystallize the solid from hot hexanes.
Process Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Incomplete conversion after 6 hrs | Insufficient nucleophilicity or poor solubility of the acetate salt. | Ensure NaOAc is strictly anhydrous. Add 0.05 eq of NaI to lower the activation energy barrier. |
| Formation of a highly polar byproduct | Hydrolysis due to adventitious water competing with the acetate anion. | Use anhydrous DMF and dry glassware. Protect the reaction under an inert Argon/Nitrogen atmosphere. |
| Persistent emulsion during extraction | High concentration of DMF and inorganic salts altering the phase density. | Dilute the aqueous layer with additional water. If a fine precipitate is present, filter the biphasic mixture through a pad of Celite. |
Process Visualization
Workflow for the synthesis and isolation of pentamethylbenzyl acetate.
References
-
Title: Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts | Source: cdnsciencepub.com | URL: 2
-
Title: Pentamethylbenzyl chloride - CAS Common Chemistry | Source: cas.org | URL: 1
-
Title: CN104402719A - Preparation method of benzyl acetate | Source: google.com | URL: 3
-
Title: CN110903196B - Production process of benzyl acetate | Source: google.com | URL: 4
Sources
Application Note: Pentamethylbenzyl Acetate as a Mechanistic Probe and Intermediate in Organic Single-Electron Transfer (SET) Oxidations
Introduction & Scientific Context
In modern organic synthesis and physical organic chemistry, distinguishing between classical two-electron electrophilic pathways and Single-Electron Transfer (SET) mechanisms is a persistent challenge. As a Senior Application Scientist, I frequently rely on specific chemical probes to map these hidden electronic landscapes.
Pentamethylbenzyl acetate (PMBAc) has emerged as a premier mechanistic probe and intermediate in this domain. Because its synthetic precursor, hexamethylbenzene (HMB), is fully substituted and lacks ring protons, it is entirely inert to standard electrophilic aromatic substitution. Consequently, the oxidation of HMB to PMBAc serves as a definitive, self-validating marker for an SET mechanism. Furthermore, PMBAc itself is a highly valuable substrate for generating persistent radical cations, allowing researchers to study complex molecular rotor dynamics and Dewar benzene isomerizations via Electron Paramagnetic Resonance (EPR) spectroscopy[1].
Mechanistic Causality: The "Self-Validating" Probe
When designing an oxidation protocol, confirming an SET mechanism requires a substrate that cannot react via alternative pathways. HMB fulfills this requirement perfectly.
The Causality of PMBAc Formation: When HMB is subjected to strong oxidants (e.g., Lead(IV) acetate, Palladium(II) acetate, or Selectfluor), the only viable reaction pathway is the ejection of an electron from the electron-rich π-system to form the hexamethylbenzene radical cation ([HMB]•⁺). This radical cation is highly acidic at the benzylic position. Rapid proton loss yields the pentamethylbenzyl radical, which subsequently undergoes a second SET to form the pentamethylbenzyl cation. Nucleophilic trapping by the acetate solvent ultimately yields PMBAc.
This sequence is a self-validating system: the isolation of PMBAc strictly requires the initial SET event. If an oxidant successfully converts HMB to PMBAc, it unequivocally possesses the reduction potential required for single-electron abstraction.
Figure 1: Single-Electron Transfer (SET) cascade from HMB to PMBAc.
Comparative Oxidant Efficacy
To demonstrate the utility of PMBAc as a probe, we summarize the quantitative data and conditions under which various oxidants drive this SET cascade.
| Oxidant System | Solvent Matrix | Primary Intermediate | Major Isolated Product | Ref |
| Lead(IV) Acetate (Pb(OAc)₄) | Acetic Acid | [HMB]•⁺ | Pentamethylbenzyl acetate | |
| Palladium(II) Acetate (Pd(OAc)₂) | Acetic Acid / 0.5M HClO₄ | [HMB]•⁺ | Pentamethylbenzyl acetate | [2] |
| Selectfluor (F-TEDA-BF₄) | Acetic Acid | [HMB]•⁺ | Pentamethylbenzyl acetate | [3] |
| Thallium(III) Trifluoroacetate | Trifluoroacetic Acid (TFA) | [PMBAc]•⁺ | Pentamethylbenzyl trifluoroacetate | [1] |
Experimental Protocols
Protocol A: Selectfluor-Mediated SET Oxidation of HMB to PMBAc
Selectfluor (F-TEDA-BF₄) is widely recognized as an electrophilic fluorinating agent. However, its high reduction potential allows it to function as a potent SET oxidant[3]. When reacted with HMB in acetic acid, Selectfluor accepts an electron, driving the formation of PMBAc without any fluorination occurring.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of hexamethylbenzene (HMB) in 15 mL of glacial acetic acid.
-
Oxidant Addition: Add 1.2 mmol of Selectfluor (F-TEDA-BF₄) in a single portion. The reaction mixture should be kept under an inert nitrogen atmosphere to prevent oxygen from scavenging the radical intermediates.
-
Reaction Execution: Stir the mixture at 80 °C for 12–16 hours. Monitor the disappearance of HMB via TLC (Hexanes/EtOAc 9:1).
-
Workup: Cool the mixture to room temperature and quench with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield PMBAc[3].
Protocol B: Photochemical Generation of the PMBAc Radical Cation for EPR
To study the fundamental properties of organic radical cations, PMBAc itself can be subjected to further oxidation. Thallium(III) is a slow thermal oxidant for PMBAc; however, photolysis provides the exact activation energy required for SET without causing thermal degradation of the resulting radical cation[1].
Step-by-Step Methodology:
-
Matrix Preparation: Dissolve 2.0 mg of purified PMBAc and 5.0 mg of Thallium(III) trifluoroacetate in 0.5 mL of neat, oxygen-free trifluoroacetic acid (TFA).
-
Temperature Control: Transfer the solution to a high-purity quartz EPR tube and cool the system to -11 °C using a liquid nitrogen/ethanol cooling bath. Strict temperature control is critical to extend the lifetime of the radical cation.
-
Photolysis: Irradiate the sample using a high-pressure mercury lamp (1000 W) equipped with a Pyrex filter to initiate the SET process.
-
EPR Acquisition: Monitor the generation of the radical cation. A highly resolved 13 × 8-line EPR spectrum will emerge, corresponding to the pentamethylbenzyl trifluoroacetate radical cation. Note: This exact spectrum is also observed when oxidizing hexamethyl(Dewar benzene), proving that the Dewar isomer undergoes a slow acid-catalyzed conversion to HMB prior to SET oxidation[1].
Figure 2: Workflow for generating and analyzing the PMBAc radical cation via EPR.
References
- Title: SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry Source: Acta Chimica Slovenica URL
- Title: Reaction of metal ion complexes with hydrocarbons. Part 2. Oxidations of aromatic hydrocarbons by diacetatopalladium(II) and tetra-acetatolead(IV)
- Title: Density Functional Study of the Hexamethyl-(Dewar Benzene)
- Title: Preparative synthesis of palladium(II)
Sources
Troubleshooting & Optimization
Troubleshooting low yields in pentamethylbenzyl ester hydrolysis
Topic: Troubleshooting Low Yields in Pentamethylbenzyl (PMB) Ester Hydrolysis Role: Senior Application Scientist, Technical Support Center Audience: Researchers, Medicinal Chemists, Process Chemists
Technical Support Center: PMB Ester Deprotection
Status: Active Ticket ID: PMB-CLEAV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Hello. I understand you are seeing low yields during the hydrolysis/cleavage of pentamethylbenzyl (PMB) esters. This is a common frustration. While PMB esters are excellent for protecting carboxylic acids due to their stability against mild nucleophiles and bases, their removal can be deceptive.
The "low yield" is rarely due to the cleavage failing; it is almost always due to re-alkylation (the "return" of the protecting group to a different site) or steric resistance if you are attempting basic hydrolysis.
Below is a diagnostic guide and optimized protocols to recover your yield.
Phase 1: Diagnostic & Triage
Before changing your protocol, identify the failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of low yields in PMB ester cleavage.
Phase 2: The Core Issues & Solutions
Issue 1: The Re-Alkylation Trap (Acidic Cleavage)
Symptoms: You see full consumption of starting material, but the isolated yield is low, or you see "migrated" products (e.g., C-alkylation on aromatic rings).
Mechanism: The pentamethylbenzyl cation (
-
Standard Scavengers: Thioanisole or Anisole. These act as "soft" nucleophiles to trap the
cation. -
The "Gold Standard" (Non-Lewis Basic): Pentamethylbenzene.[1][2]
-
Why? Thioanisole has a lone pair that can coordinate to Lewis acids (like BCl
), reducing their potency. Pentamethylbenzene traps the cation via electrophilic aromatic substitution but does not coordinate to the Lewis acid, maintaining high reactivity [1].
-
Issue 2: Steric Hindrance (Basic Hydrolysis)
Symptoms: You are using LiOH/NaOH, and the reaction is stalling. Mechanism: The five methyl groups on the PMB ring create a "picket fence" of steric bulk around the ester carbonyl. Standard tetrahedral intermediates required for saponification cannot form easily. The Fix: Stop using base. PMB esters are designed to be acid-labile. If you must use base (e.g., your molecule is acid-sensitive), you will need forcing conditions (high heat, pressure) which often degrade the payload. Acidic cleavage is the intended pathway.
Phase 3: Optimized Protocols
Protocol A: The "Gold Standard" (BCl + Pentamethylbenzene)
Best for: Substrates containing electron-rich rings (indoles, phenols) or acid-sensitive groups. This method prevents "cation migration" side reactions.
Reagents:
-
Substrate (1.0 equiv)
-
Boron Trichloride (BCl
) (1.0 M in CH Cl or Hexanes) -
Pentamethylbenzene (Scavenger) (3.0–5.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the substrate and Pentamethylbenzene (3-5 equiv) in anhydrous DCM under Argon/Nitrogen.
-
Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Crucial: Low temperature suppresses side reactions.
-
Addition: Add BCl
solution (2.0–3.0 equiv) dropwise. -
Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (quench a tiny aliquot into MeOH/NaHCO
before spotting). -
Quench: Add MeOH (excess) at -78 °C to quench the Lewis acid.
-
Workup: Dilute with DCM, wash with saturated NaHCO
(to remove Boron salts), then brine. -
Purification: The byproduct is Decamethylbiphenyl (or similar non-polar adducts). These are very non-polar and will elute with 100% Hexanes/Heptane. Your free acid product will be much more polar.
Why this works: Pentamethylbenzene is non-Lewis basic.[3][4] It does not kill the BCl
Protocol B: The Standard TFA Cocktail
Best for: Robust substrates without electron-rich aromatic rings.
Reagents:
Step-by-Step:
-
Prepare a solution of 10% Thioanisole in TFA .
-
Dissolve substrate in minimal DCM (if solubility is an issue) or add directly to the TFA cocktail.
-
Stir at 0 °C initially, then warm to Room Temp.
-
Time: usually < 1 hour.
-
Workup: Evaporate TFA completely (use toluene azeotrope). The residue will contain the product and the thioanisole-PMB adduct. Triturate with cold ether/hexanes. The adduct often stays in solution while the free acid precipitates (if it's a peptide or polar molecule).
Phase 4: Comparative Data
Table 1: Comparison of Cleavage Conditions for PMB Esters
| Condition | Reagent System | Scavenger | Risk Profile | Recommended For |
| Mild Acid | TFA / DCM (1:1) | None | High Risk: Re-alkylation of substrate is likely. | Simple aliphatic acids only. |
| Scavenged Acid | TFA / Thioanisole | Thioanisole | Medium Risk: Sulfur smell; scavenger can be hard to remove. | Peptides, standard organic acids. |
| Lewis Acid (Best) | BCl | Pentamethylbenzene | Low Risk: High yield; suppresses side reactions. | Complex natural products, Indoles, Phenols.[4] |
| Oxidative | CAN (Cerium Ammonium Nitrate) | None | High Risk: Oxidizes other functional groups. | Only if molecule is acid-sensitive but oxidation-stable. |
| Basic | LiOH / THF / H2O | None | High Risk: No reaction due to steric hindrance. | Not recommended. |
Phase 5: Frequently Asked Questions (FAQ)
Q: I tried TFA and my product mass is correct, but the NMR is messy. Why? A: You likely have "polymerized" PMB byproducts co-eluting. The PMB cation can react with itself or the scavenger to form oligomers.
-
Fix: Perform a base extraction. Dissolve crude in EtOAc, extract with sat. NaHCO
(your acid goes into water). Discard organic layer (contains PMB trash). Acidify aqueous layer to pH 2 and extract back into EtOAc.
Q: Can I use Hydrogenation (H2, Pd/C)? A: Technically yes, but it is often very slow compared to simple benzyl esters due to the steric bulk of the five methyl groups preventing good contact with the catalyst surface. If you must use H2, use high pressure (50+ psi) and a catalyst loading of >10 wt%.
Q: Why use Pentamethylbenzene as a scavenger instead of Anisole?
A: Anisole contains an oxygen with lone pairs that can coordinate to Lewis Acids like BCl
References
-
Yoshino, T., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett. Link
-
Okano, K., et al. (2016).[3] Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Syntheses, 93, 63-74.[3] Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for PMB stability/lability profiles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Purification of pentamethylbenzyl acetate from hexamethylbenzene byproducts
This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Purification Division.
The separation of Pentamethylbenzyl Acetate (PMBA) from its precursor/byproduct Hexamethylbenzene (HMB) is a classic challenge in aromatic synthesis. Because these two molecules differ only by a single oxygenated functional group (an acetoxy group replacing a hydrogen on a methyl group), their solubility profiles and boiling points are frustratingly similar.
Below is the technical support guide designed to address this specific separation challenge.
Topic: Removal of Hexamethylbenzene (HMB) impurities from PMBA synthesis batches. Doc ID: TS-PMBA-004 Last Updated: 2026-02-27
Diagnostic Phase: Know Your Mixture
Before attempting purification, you must quantify the ratio of Product (PMBA) to Impurity (HMB). Visual inspection is often deceptive because HMB is a potent crystal nucleator.
Quick Identification Table
| Property | Hexamethylbenzene (HMB) | Pentamethylbenzyl Acetate (PMBA) |
| Structure | ||
| Melting Point | 165–166 °C [1] | 84–85 °C [2] |
| Solubility (Cold Hexane) | Poor (Crystallizes rapidly) | Moderate |
| TLC ( | High (near solvent front) | Medium (distinctly lower than HMB) |
| Appearance | White needles/plates | White crystalline solid (often sticky if impure) |
The "Sticky Solid" Warning
Symptom: Your crude product is a gummy, off-white solid that refuses to dry or crystallize sharply. Cause: Melting Point Depression. A mixture of PMBA (MP 85°C) and HMB (MP 165°C) forms a eutectic mixture with a melting point significantly lower than either pure component, often near room temperature. Action: Do not attempt to recrystallize immediately. You must enrich the mixture first using Method A (Chromatography) or Method C (Sublimation).
Decision Matrix: Selecting a Protocol
Use the following logic flow to determine the correct purification strategy for your specific scale and purity requirement.
Figure 1: Purification workflow based on scale and purity requirements. Note that Sublimation (Method C) can be used as a pre-treatment for Method A or B.
Detailed Protocols
Method A: Silica Gel Chromatography (The Gold Standard)
Best for: High purity (>99%), removing trace HMB, small to medium scale.
The Science:
HMB is a non-polar hydrocarbon. PMBA contains an ester group, imparting a dipole moment. On silica gel (
Protocol:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase:
-
Start: 100% Hexanes (or Petroleum Ether).
-
Gradient: Gradually increase to 5% Ethyl Acetate in Hexanes.
-
-
Loading: Dissolve crude material in a minimum amount of Dichloromethane (DCM) and load onto the column. Note: Do not load with Hexanes as PMBA may precipitate on the column head.
-
Elution Order:
-
Fraction 1 (Solvent Front): Unreacted Hexamethylbenzene (HMB). Check via TLC—these spots will not stain strongly with p-anisaldehyde but will be UV active.
-
Intermediate: Mixed fractions.
-
Fraction 2 (Main Peak): Pentamethylbenzyl Acetate (PMBA).
-
-
Validation: Spot fractions on a TLC plate. Elute with 9:1 Hexane:EtOAc.
-
HMB
-
PMBA
[1]
-
Method B: Fractional Recrystallization
Best for: Large scale, removing bulk HMB.
The Science: HMB has a very high lattice energy (MP 165°C) and crystallizes aggressively from non-polar solvents. PMBA is more soluble in polar organic solvents. We exploit the "insolubility" of HMB in cold alcohols.
Protocol:
-
Solvent: Hot Ethanol (EtOH) or Methanol (MeOH).
-
Dissolution: Dissolve the crude mixture in boiling ethanol. Use approximately 10-15 mL per gram of solid.
-
Hot Filtration (Critical): If you have significant unreacted HMB, it may not dissolve even at boiling point (depending on volume). Filter the hot solution to remove undissolved HMB.
-
Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Filtration:
-
Scenario 1 (High Conversion): If the reaction conversion was high (>80%), PMBA will crystallize out. HMB (being minor) will remain in the mother liquor or co-crystallize if the volume is too low.
-
Scenario 2 (Low Conversion): If the reaction was poor, HMB will crystallize first.
-
-
Wash: Wash the crystals with cold (
) pentane. PMBA is slightly soluble in pentane, but this removes surface HMB.
Method C: Vacuum Sublimation (The "Polishing" Trick)
Best for: Removing small amounts (1-5%) of stubborn HMB from solid PMBA.
The Science: Hexamethylbenzene has a remarkably high vapor pressure for a solid and sublimes easily under vacuum [3]. PMBA, being an ester with a higher molecular weight and polarity, has a significantly lower vapor pressure.
Protocol:
-
Place the dried, crude solid in a sublimation apparatus (cold finger).
-
Apply high vacuum (< 0.1 mmHg).
-
Gently heat the bottom flask to 50–60 °C (well below the PMBA MP of 85°C).
-
Observation: HMB will sublime and collect on the cold finger. PMBA will remain in the bottom flask.
-
Stop: Periodically check the cold finger. If the sublimate looks "wet" or oily, you are beginning to sublime/degrade the PMBA.
Troubleshooting & FAQs
Q1: My NMR shows a singlet at
-
HMB: A single singlet at
ppm (18 protons). -
PMBA:
-
Aromatic Methyls: Singlets around
ppm (15 protons). -
Acetate Methyl: Singlet at
ppm (3 protons). -
Benzylic Methylene (
): Singlet at ppm (2 protons).
-
-
Diagnosis: If the integration of the aromatic methyl region is
the integration of the acetate methyl, you have HMB contamination.
Q2: Can I use hydrolysis to purify? A: Yes, but it adds steps.
-
Hydrolyze the crude mixture (NaOH/MeOH)
Converts PMBA to Pentamethylbenzyl Alcohol (PMB-OH). -
PMB-OH is much more polar than HMB. Separation on silica is trivial (PMB-OH sticks, HMB flushes out).
-
Re-acetylate the pure alcohol (Acetic Anhydride/Pyridine). Use this only if Chromatography (Method A) fails to give the required purity.
Q3: Why is my yield lower than reported in literature? A: Check for over-oxidation . In oxidative acetoxylation (e.g., using CAN or electrochemical methods), it is common to over-oxidize the benzylic position to the aldehyde (Pentamethylbenzaldehyde) or the gem-diacetate.
-
Check: Look for an aldehyde proton in NMR (~10 ppm). If present, you need to adjust your oxidant stoichiometry or electrochemical potential.
References
-
Lonsdale, K. (1929).[2] "The Structure of the Benzene Ring in Hexamethylbenzene." Proceedings of the Royal Society A. (Confirming the crystal structure and high melting point of HMB).
-
Davidson, J. M., & Triggs, C. (1968). "Reaction of Metal Ion Complexes with Hydrocarbons. Part I." Journal of the Chemical Society A. (Cites the melting point of pentamethylbenzyl acetate as 84-85°C and purification via silica chromatography).
-
Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press. (Discusses the oxidative stability and physical properties of polymethylbenzenes).
Sources
Separation of pentamethylbenzyl acetate using silica gel chromatography
Answering the call for in-depth, field-tested guidance, this Technical Support Center is dedicated to the successful separation of pentamethylbenzyl acetate using silica gel chromatography. As Senior Application Scientists, we have designed this resource to move beyond mere procedural lists, focusing instead on the fundamental principles and practical troubleshooting strategies that ensure reproducible, high-purity results. Here, you will find a dynamic repository of solutions and expert advice tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Navigating Common Challenges
This section addresses the most frequent issues encountered during the chromatographic purification of pentamethylbenzyl acetate. Each answer provides a diagnosis of the problem, its probable causes, and a systematic approach to resolution.
Question 1: Why is my pentamethylbenzyl acetate eluting with the solvent front (Rf near 1.0), resulting in no separation?
Answer: This is a classic sign that your mobile phase (eluent) is too polar for the compound. Pentamethylbenzyl acetate, while possessing a polar acetate group, is dominated by its bulky, non-polar pentamethylbenzyl moiety. A highly polar eluent will have a strong affinity for the silica gel, displacing all compounds and causing them to travel with the solvent front.
-
Immediate Action: Decrease the polarity of your eluent. If you are using a hexanes/ethyl acetate system, significantly increase the proportion of hexanes. For example, if an 80:20 hexanes:ethyl acetate mixture is causing rapid elution, try 95:5 or even 98:2.[1][2]
-
Underlying Principle: In normal-phase chromatography, the stationary phase (silica gel) is highly polar, and the mobile phase is relatively non-polar. Compounds separate based on their relative affinity for the stationary phase.[3] A less polar eluent reduces competition for the silica gel's active sites, allowing the slightly polar acetate group on your compound to interact and slowing its movement down the column, thereby enabling separation from less polar impurities.
Question 2: My separation is poor. The desired product is co-eluting with impurities as a broad band.
Answer: Poor resolution can stem from several factors, ranging from incorrect solvent selection to improper column packing and sample loading.
-
Probable Cause 1: Suboptimal Solvent System. The polarity of your eluent may not be selective enough to differentiate between your product and the impurities.
-
Solution: Methodically re-optimize the solvent system using Thin Layer Chromatography (TLC).[4] The ideal eluent should provide a Retention Factor (Rf) of approximately 0.2-0.35 for pentamethylbenzyl acetate, with clear separation from all other spots.[5] Experiment with different solvent ratios (e.g., 95:5, 90:10, 85:15 hexanes:ethyl acetate) and consider introducing a third solvent like dichloromethane to modulate selectivity.[1]
-
-
Probable Cause 2: Column Overloading. Exceeding the column's capacity is a common cause of band broadening and poor separation.[6]
-
Probable Cause 3: Improper Column Packing. Channels or cracks in the silica bed will lead to an uneven solvent front and ruin separation.[7]
-
Probable Cause 4: Diffuse Sample Application. Loading the sample in a large volume of solvent will cause it to start as a very wide band.
-
Solution: Dissolve your crude product in the minimum possible volume of a solvent in which it is highly soluble (like dichloromethane).[8] Alternatively, for better results, use "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
Question 3: The spot for pentamethylbenzyl acetate is "tailing" or "streaking" on the TLC plate and the column.
Answer: Tailing, an asymmetric smear where the spot or band has a trailing edge, often indicates an undesirable secondary interaction between the analyte and the stationary phase or sample degradation.
-
Probable Cause 1: Acid Sensitivity. Standard silica gel is weakly acidic due to the presence of surface silanol (Si-OH) groups.[5][9] While pentamethylbenzyl acetate is generally stable, certain impurities or the compound itself could be sensitive to acid, leading to on-column decomposition and streaking.[10]
-
Solution: Deactivate the silica gel. This can be achieved by adding a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) to the eluent.[11][12] Always test the modified solvent system by TLC first, as it may alter the Rf values. Alternatively, using neutral silica gel can prevent decomposition of pH-sensitive compounds.[9]
-
-
Probable Cause 2: Sample Overload. Concentrated bands can exhibit tailing.
-
Solution: As with poor separation, reduce the amount of sample loaded onto the column.[13]
-
Below is a troubleshooting workflow to guide your decision-making process.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for separating pentamethylbenzyl acetate?
A common and effective starting point is a mixture of hexanes and ethyl acetate.[4] Given the compound's structure, it is expected to be relatively non-polar. Begin your TLC analysis with a 95:5 (v/v) mixture of hexanes:ethyl acetate. Adjust the ratio based on the initial Rf value to achieve the target of ~0.2-0.35.
Q2: How can I visualize the compound on a TLC plate and in collected fractions?
Pentamethylbenzyl acetate contains a benzene ring, which allows it to be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1] For fractions, you can spot a small amount from each tube onto a TLC plate and view it under UV light to determine which fractions contain your product.
Q3: What are the key physicochemical properties of pentamethylbenzyl acetate to consider?
While specific data for the pentamethyl- derivative may be limited, we can infer its properties. It is an ester, which is a moderately polar functional group capable of dipole-dipole interactions with the silica gel. However, the C6(CH3)5CH2- group is large and highly non-polar (lipophilic). This combination means it will behave as a relatively non-polar compound, requiring a predominantly non-polar mobile phase for elution. It should be readily soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes.
Q4: My column has stopped running. What should I do?
A blocked column is usually caused by one of three things:
-
Precipitation: The sample may have precipitated at the top of the column if it was loaded in a solvent it is not very soluble in, especially when it contacts the less polar mobile phase.[6]
-
Fine Particles: The silica gel may have fine particles blocking the frit or cotton plug at the bottom.
-
Excessive Pressure: Using too much air pressure can compact the silica gel too tightly, stopping the flow.
To resolve this, carefully use gentle positive pressure. If that fails, the column may need to be unpacked and the sample recovered by filtration.[10] To prevent this, always filter your crude sample before loading if any solids are present and ensure your sample is fully dissolved in the loading solvent.[6][14]
Experimental Protocol: Step-by-Step Guide
This protocol provides a comprehensive workflow for the purification of pentamethylbenzyl acetate.
1. TLC Analysis for Solvent System Optimization
-
Preparation: Prepare several developing chambers with different hexanes:ethyl acetate ratios (e.g., 98:2, 95:5, 90:10, 80:20).
-
Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[1]
-
Development: Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a 254 nm UV lamp.
-
Selection: Choose the solvent system that gives your product an Rf value of ~0.2-0.35 and provides the best separation from all impurities.[5]
2. Column Preparation (Slurry Method)
-
Silica Quantity: Weigh out the appropriate amount of silica gel (40-63 µm particle size is standard for flash chromatography) into a beaker.[5] A 50:1 ratio of silica-to-crude product by weight is a robust starting point.
-
Slurry Formation: In a fume hood, add your chosen initial, low-polarity eluent to the silica gel to form a consistent, pourable slurry. Swirl until no air bubbles are observed.[5]
-
Packing: Quickly and carefully pour the slurry into your column. Use a funnel to prevent spillage. Open the stopcock to drain some solvent, and gently tap the side of the column to ensure the silica packs into a uniform, horizontal bed free of cracks or air bubbles.
-
Equilibration: Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed.[5] Run 2-3 column volumes of the eluent through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica.[5]
3. Sample Loading (Dry Loading Recommended)
-
Preparation: Dissolve the crude pentamethylbenzyl acetate in a minimal amount of a low-boiling-point solvent like dichloromethane. Add 2-3 times the mass of the crude product in silica gel to this solution.
-
Evaporation: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Application: Carefully add the silica-adsorbed sample onto the sand layer at the top of your packed column, ensuring it forms a thin, even layer. Add another thin layer of sand on top.
4. Elution and Fraction Collection
-
Elution: Carefully add your mobile phase to the column. Using gentle air pressure or a pump, begin to push the solvent through the column at a steady rate.
-
Gradient (Optional but Recommended): If impurities are much more polar, you can start with a very non-polar eluent (e.g., 98:2 hexanes:ethyl acetate) and, after your product has eluted, increase the polarity (e.g., to 80:20) to quickly flush out remaining compounds.[10]
-
Collection: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
5. Analysis of Fractions
-
TLC Monitoring: Spot every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.
-
Pooling and Evaporation: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified pentamethylbenzyl acetate.
The diagram below illustrates the standard experimental workflow.
graph TD { A(Start: Crude Product) --> B{TLC Optimization}; B -- "Find Solvent System (Rf ≈ 0.3)" --> C{Column Packing}; C -- "Slurry Method" --> D{Sample Loading}; D -- "Dry Loading" --> E{Elution & Fraction Collection}; E -- "Isocratic or Gradient Elution" --> F{Fraction Analysis via TLC}; F -- "Identify Pure Fractions" --> G{Combine & Evaporate}; G --> H(End: Purified Product);
}
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing high surface area and good resolution.[5] |
| Mobile Phase | Hexanes / Ethyl Acetate | Offers a good polarity range for relatively non-polar compounds. Easy to remove post-purification.[4] |
| TLC Rf Target | 0.20 - 0.35 | Ensures the compound moves sufficiently on the column for good separation without eluting too quickly.[5] |
| Sample:Silica Ratio | 1:30 to 1:100 (w/w) | Prevents column overloading, which leads to band broadening and poor separation.[1] |
| Sample Loading | Dry Loading | Results in a narrow starting band, maximizing separation efficiency.[8] |
| Visualization | 254 nm UV Light | The aromatic ring in the compound allows for non-destructive visualization.[1] |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude N-Benzyl-4-toluidine by Column Chromatography.
- Anonymous. (n.d.). Troubleshooting in Chromatography.
- Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide.
- ResearchGate. (2022, February 18). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?
- NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- ResearchGate. (n.d.). Thin Layer Chromatography.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Reddit. (2018, March 16). How to get proper separation during column chromatography?
- Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. reddit.com [reddit.com]
- 9. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. shimadzu.at [shimadzu.at]
- 14. academic.oup.com [academic.oup.com]
Controlling side reactions in pentamethylbenzyl cation generation
Core Directive: The Stability Paradox
The pentamethylbenzyl cation (
The Critical Insight: Most experimental failures stem from treating this species as "stable" in the thermodynamic sense (long-lived) while ignoring its kinetic instability (high reactivity toward nucleophiles, including its own neutral precursor).
This guide replaces generic protocols with a self-validating workflow designed to isolate the cation while suppressing the three primary failure modes: Dimerization , Radicalization , and Rearrangement .
Generation Protocols & Optimization
Method A: The "Clean" Superacid Generation (Analytical Standard)
Best for: NMR characterization, mechanistic studies, and long-term stability.
Protocol:
-
Preparation: Cool a solution of
(1:1 molar ratio, "Magic Acid") to -78°C in an NMR tube or reactor. -
Precursor Addition: Dissolve pentamethylbenzyl chloride in minimal
(sulfuryl chloride fluoride) as a co-solvent. -
Ionization: Slowly add the precursor solution to the acid.
-
Why? Adding precursor to acid (Inverse Addition) ensures the concentration of neutral precursor is always zero relative to the acid, preventing the cation from attacking a neutral molecule to form a dimer.
-
-
Observation: The solution should turn a distinct yellow/orange .
-
Checkpoint: If the solution turns green or blue , you have generated the radical cation (see Troubleshooting).
-
Method B: Lewis Acid Mediated Generation (Synthetic Standard)
Best for: In-situ trapping, Friedel-Crafts alkylations, and scavenger applications.
Protocol:
-
Solvent Selection: Use
or -dichloroethane (anhydrous). -
Lewis Acid: Add
or (1.1 equivalents) at -78°C. -
Scavenger Role: If using pentamethylbenzene as a scavenger, ensure it is present in excess (3 equivalents) to trap transient electrophiles without polymerizing itself.
Visualization: Reaction Pathways & Failure Modes
The following diagram maps the critical decision points where the reaction can diverge from the desired cation to unwanted side products.
Figure 1: Mechanistic divergence in pentamethylbenzyl cation generation. Note that the "Green/Blue" path indicates electron transfer/photolysis errors, while the "Red" path indicates concentration/mixing errors.
Troubleshooting Support Center (Q&A)
Category 1: Visual Diagnostics (Color)
Q: My reaction mixture turned deep green/blue immediately upon adding the Lewis Acid. Is this the cation? A: No.
-
Diagnosis: You have generated the radical cation (
), not the carbocation. This typically occurs due to:-
Photolysis: Exposure to ambient light during generation.
-
Oxidation: Presence of trace oxidants or
.
-
-
The Science: Pentamethylbenzyl derivatives are electron-rich. Light absorption can trigger Single Electron Transfer (SET), ejecting an electron to form the radical cation, which absorbs strongly in the 600-700 nm region (green/blue). The true carbocation absorbs in the UV/Blue region, appearing yellow/orange .
-
Corrective Action:
-
Wrap the reaction vessel in aluminum foil.
-
Degas all solvents to remove oxygen.
-
Repeat the experiment in the dark.
-
Category 2: Yield & Purity (Dimerization)
Q: MS analysis shows a large peak at m/z ~322, and my yield is low. What happened? A: You formed the "sandwich" dimer: Decamethyldiphenylmethane.
-
Diagnosis: The cation attacked a molecule of unreacted neutral precursor.
-
The Science: This is a classic Friedel-Crafts alkylation side reaction. It happens when the concentration of the neutral precursor is high relative to the acid, or when mixing is poor.
-
Corrective Action:
-
Switch to Inverse Addition: Always add the precursor to the acid, not the acid to the precursor. This ensures the acid is always in excess.
-
Dilution: Increase the solvent volume to separate the reactive species.
-
Temperature: Maintain -78°C strictly during the addition phase.
-
Category 3: Spectroscopy (NMR Validation)
Q: The proton NMR signals for the methylene group are broad and undefined. A: You are observing dynamic chemical exchange.
-
Diagnosis: The cation is rapidly exchanging protons or chloride ions with the neutral precursor or solvent.
-
The Science: If conversion is incomplete, the equilibrium
is fast on the NMR timescale, averaging the peaks into a broad mound. -
Corrective Action:
-
Lower the Temperature: Cooling the NMR probe (e.g., to -60°C or -80°C) can "freeze" the exchange, resolving distinct peaks for the cation and the precursor.
-
Ensure Full Ionization: Increase the acid strength or equivalents (e.g., add more
) to push the equilibrium 100% to the cation side.
-
Characterization Data Summary
Use this table to validate your species. If your data deviates significantly, consult the Troubleshooting section.
| Species | Appearance | 1H NMR (Methylene) | Key Reactivity |
| Neutral Precursor ( | Colorless Solid | ~4.7 ppm (s) | Stable |
| Cation ( | Yellow/Orange | > 8.0 ppm (Deshielded) | Electrophile (Dimerizes) |
| Radical Cation ( | Green/Blue | Paramagnetic (Silent/Broad) | Radical Coupling |
References
-
Generation & Scavenger Role
-
Pentamethylbenzene as a Cation Scavenger in Acidic Media. Organic Syntheses.[1]
-
-
Superacid Stabilization
-
Stable Carbocations.[2] CXVIII. General Concept and Structure of Carbocations. Journal of the American Chemical Society.
-
-
Radical Cation Photochemistry
- Photo- and radiation-chemical production of radical cations of methylbenzenes. Physical Chemistry Chemical Physics.
-
Friedel-Crafts Mechanisms
Sources
Solvent effects on the solvolysis of pentamethylbenzyl acetate
To: Research & Development Division From: Chemical Kinetics & Process Optimization Group Subject: Technical Support Guide: Solvolysis of Pentamethylbenzyl Acetate (PMBA) Ticket ID: PMBA-SOLV-001 Status: Active
Executive Summary
This guide addresses the kinetic and mechanistic challenges associated with the solvolysis of pentamethylbenzyl acetate (PMBA) . Unlike simple alkyl esters, PMBA solvolysis is governed by the exceptional stability of the pentamethylbenzyl cation . This carbocationic intermediate shifts the mechanism from the canonical
This document serves as a troubleshooting interface for researchers encountering anomalies in reaction rate, solubility, or product distribution.
Part 1: Diagnostic & Troubleshooting Modules
Issue 1: "The reaction rate is negligible in neutral aqueous alcohols."
Diagnosis: Mechanism Mismatch.
In neutral media (e.g., 50% aq. Ethanol), the leaving group is the acetate anion (
Technical Solution:
-
Switch to Acid Catalysis (
): You must protonate the ester oxygen to convert the leaving group from acetate to acetic acid . -
Solvent Ionizing Power (
): If acid is contraindicated, you must use solvents with high ionizing power ( values) to stabilize the transition state leading to the carbocation.
Optimization Protocol:
-
Add Protic Acid: Introduce 0.1 M
or . The rate will scale linearly with (Hammett acidity function). -
Change Solvent: Shift from Ethanol/Water to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents have high ionizing power but low nucleophilicity, dramatically accelerating
-type ionizations.
| Solvent System | Relative Rate ( | Mechanism Dominance |
| Ethanol (100%) | < 0.01 | Background Solvolysis |
| 50% Ethanol/Water | 1.0 (Ref) | Mixed |
| 97% TFE | ~150 | |
| 97% HFIP | > 10,000 | Pure Ionization |
Issue 2: "I observe multiple products (ethers vs. alcohols) and cannot control the ratio."
Diagnosis: Nucleophilic Competition (
Technical Solution:
The product ratio depends on the selectivity (
Corrective Actions:
-
To favor Hydrolysis (Alcohol Product): Increase water content to >60% v/v. The "mass law effect" of water will overwhelm the alcohol co-solvent.
-
To favor Etherification: Use a non-nucleophilic co-solvent like Acetone or Dioxane instead of Ethanol/Methanol.
-
Warning - Friedel-Crafts Side Reactions: If your substrate contains other electron-rich aromatic rings, the pentamethylbenzyl cation may perform an intermolecular Friedel-Crafts alkylation. Scavenger Rule: Add 1-2 equivalents of a "cation scavenger" (e.g., anisole) only if you are trying to deprotect; otherwise, dilute the reaction (< 0.01 M) to prevent polymerization.
Issue 3: "My Grunwald-Winstein plot is non-linear."
Diagnosis: Mechanistic Change or Solubility Artifacts.[1]
A linear Grunwald-Winstein (GW) plot (log
Analysis:
-
Curvature: PMBA is highly lipophilic. In highly aqueous solvents (high
), the substrate may aggregate or crash out, leading to apparent rate saturation. -
Dispersion: If points for TFE/HFIP deviate significantly from the Ethanol/Water line, it indicates the leaving group (acetic acid) requires specific hydrogen-bond assistance.
Validation Step:
Calculate the
-
: Consistent with limiting
( ). -
: Suggests nucleophilic assistance (
character), which is highly unlikely for PMBA due to steric crowding. Re-check temperature control and acid concentration.
Part 2: Mechanistic Visualization
The following diagram illustrates the Acid-Catalyzed
Caption: Pathway A_AL1: Protonation facilitates the departure of acetic acid, generating the resonance-stabilized pentamethylbenzyl cation, which is then trapped by solvent nucleophiles.
Part 3: Experimental Protocols
Protocol A: Kinetic Measurement (UV-Vis Spectrophotometry)
Use this protocol to determine rate constants (
Prerequisites:
-
Substrate: Recrystallized PMBA.
-
Solvent: Binary mixture (e.g., 80% Acetone / 20% Water).
-
Acid Catalyst: Perchloric acid (
) is preferred over to avoid nucleophilic competition by sulfate.
Step-by-Step:
-
Preparation: Prepare a
M solution of PMBA in the chosen solvent containing 0.05 M . -
Thermostating: Equilibrate the UV cell block to 25.0°C
0.1°C. -
Initiation: Inject the substrate solution into the cuvette.
-
Monitoring: Track absorbance at 265 nm (characteristic of the pentamethylbenzyl chromophore).
-
Note: The formation of the alcohol typically results in a hypsochromic shift or intensity change compared to the ester.
-
-
Data Processing: Plot
vs. time. The slope is .
Protocol B: Synthetic Hydrolysis (Deprotection Mode)
Use this protocol if your goal is to isolate the alcohol or remove the PMB protecting group.
-
Dissolution: Dissolve PMBA (1.0 equiv) in Dichloromethane (DCM) containing 5% water (emulsion) or use Wet Trifluoroacetic Acid (TFA) .
-
Reaction: Stir at room temperature.
-
In TFA: Reaction is instantaneous (< 5 mins) due to high ionizing power and acidity.
-
In DCM/Acid: Requires vigorous stirring.
-
-
Quench: Pour into saturated aqueous
. -
Extraction: Extract with DCM. The pentamethylbenzyl alcohol will be in the organic layer.
Part 4: Troubleshooting Flowchart
Use this decision tree to resolve common experimental failures.
Caption: Diagnostic logic for optimizing PMBA solvolysis yields and kinetics.
References
-
Grunwald, E., & Winstein, S. (1948). The Correlation of Solvolysis Rates. Journal of the American Chemical Society.
-
Tsuji, Y., et al. (2005). Stable Benzyl Cation is the Key Intermediate for the Chiral Inversion of Denopamine. Journal of Electroanalytical Chemistry.
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives. Journal of Physical Organic Chemistry.
-
NIST Chemistry WebBook. (2023). Pentamethylbenzyl acetate - Thermochemical Data.
Sources
Validation & Comparative
Comparative 1H NMR Analysis: 2,3,4,5,6-Pentamethylbenzyl Acetate (PMBA)
Topic: 1H NMR Spectrum Analysis of 2,3,4,5,6-Pentamethylbenzyl Acetate Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 2,3,4,5,6-Pentamethylbenzyl acetate (PMBA) . It is designed for researchers utilizing PMBA as a mechanistic probe in carbocation chemistry, a sterically hindered protecting group precursor, or a metabolic standard.
The analysis focuses on distinguishing PMBA from its non-methylated analog (Benzyl Acetate ) and its synthetic precursor (Pentamethylbenzyl Chloride ). The disappearance of aromatic protons and the distinct splitting of the methyl "forest" (2.0–2.3 ppm) are the primary diagnostic indicators.
Structural Visualization & Logic
The following diagram outlines the structural connectivity and the logical flow for spectral assignment.
Caption: Structural decomposition of PMBA showing the correlation between chemical moieties and expected NMR signals.
Experimental Protocol
To ensure reproducibility and comparable chemical shifts, the following acquisition parameters are recommended.
Sample Preparation
-
Solvent: Chloroform-d (
) (99.8% D).-
Note:
was historically used but is the modern standard. Shifts in are typically 0.05–0.10 ppm upfield relative to .
-
-
Concentration: 10–15 mg of PMBA in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
0.00 ppm) or residual peak ( 7.26 ppm).
Instrument Parameters
-
Frequency:
400 MHz recommended.-
Reasoning: The region between 2.0 and 2.3 ppm contains 18 protons (15 ring methyls + 3 acetate methyls). Lower fields (60–300 MHz) may result in a single broad blob, obscuring the fine structure of the ring methyls.
-
-
Spectral Width: -2 to 14 ppm (standard).
-
Scans (NS): 16 (sufficient for >95% purity).
Spectral Analysis & Comparison
The table below contrasts PMBA with its unmethylated analog (Benzyl Acetate) and its precursor (Pentamethylbenzyl Chloride).
Table 1: Comparative Chemical Shifts (
, ppm in
)
| Proton Type | Pentamethylbenzyl Acetate (PMBA) | Benzyl Acetate (Standard) | Pentamethylbenzyl Chloride (Precursor) | Diagnostic Note |
| Aromatic (Ar-H) | Silent (None) | 7.30 - 7.40 (m, 5H) | Silent (None) | Key Purity Indicator. Any signal here indicates contamination (e.g., starting material impurities lacking methyls). |
| Benzylic (-CH2-) | 5.13 - 5.15 (s, 2H) | 5.10 (s, 2H) | 4.72 (s, 2H) | The acetate group deshields the CH2 by ~0.4 ppm relative to the chloride precursor. |
| Ring Methyls (Ar-CH3) | 2.20 - 2.25 (s, 15H) | N/A | 2.20 - 2.30 (s, 15H) | Appears as 2 or 3 closely spaced singlets due to symmetry (Ortho/Meta/Para). |
| Acetate Methyl (-CO-CH3) | 1.97 - 2.05 (s, 3H) | 2.10 (s, 3H) | N/A | Distinct singlet, usually slightly upfield of the ring methyls. |
Detailed Peak Interpretation
1. The "Silent" Aromatic Region (
-
Observation: A flat baseline in this region confirms the integrity of the pentamethyl core.
2. The Benzylic Singlet (
-
Electron Donating Effect: The five methyl groups on the ring are electron-donating, which typically shields benzylic protons (pushing them upfield).
-
Steric/Deshielding Effect: However, the acetate group is strongly electron-withdrawing.
-
Result: The shift is remarkably similar to unsubstituted benzyl acetate (5.10 ppm), indicating that the electronic push of the methyls is counterbalanced by the steric environment or that the acetate's inductive effect dominates.
3. The Methyl "Forest" (
-
Acetate Methyl: Appears as a sharp singlet around 2.05 ppm (1.97 ppm in
). -
Ring Methyls: Due to the plane of symmetry passing through C1 and C4, the methyls are not all magnetically equivalent.
-
Ortho (2,6): 6H
-
Meta (3,5): 6H
-
Para (4): 3H
-
Experimental Appearance: In lower field NMR, these often overlap into a broad singlet. At 400+ MHz, you typically see a splitting pattern of 6:9 or 6:6:3 , with the ortho methyls often slightly deshielded [1].
-
Synthesis & Verification Workflow
Use this decision tree to verify the successful conversion of Pentamethylbenzyl Chloride to PMBA.
Caption: Diagnostic workflow for monitoring the esterification of Pentamethylbenzyl chloride.
Mechanistic Insights
Why does the Acetate Methyl shift upfield? In standard Benzyl Acetate, the acetate methyl is at 2.10 ppm . In PMBA, it often appears slightly upfield (~2.00 - 2.05 ppm ).
-
Explanation: The steric bulk of the two ortho-methyl groups on the ring forces the acetate side chain to rotate out of the plane of the aromatic ring. This conformation change places the acetate methyl group into the shielding cone of the aromatic ring current, resulting in a slight upfield shift compared to the unhindered benzyl acetate.
References
-
Baciocchi, E., Mandolini, L., & Rol, C. (1977). Oxidation of alkylaromatic compounds by metal ions. The Journal of Organic Chemistry, 42(23), 3682–3686.[1] (Provides CCl4 reference data for PMBA).
-
SDBS.[2] (n.d.). Spectral Database for Organic Compounds. SDBS No. 810 (Benzyl Acetate). National Institute of Advanced Industrial Science and Technology (AIST).[2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Sources
Comparing reactivity of pentamethylbenzyl acetate vs p-methoxybenzyl acetate
This guide provides an in-depth technical comparison between Pentamethylbenzyl (Me₅Bn) Acetate and p-Methoxybenzyl (PMB) Acetate , focusing on their reactivity profiles, mechanistic distinctions, and applications in organic synthesis.
Executive Summary
In the landscape of protecting group chemistry, both Pentamethylbenzyl (Me₅Bn) and p-Methoxybenzyl (PMB) acetates function as "acid-labile" benzyl ester surrogates. However, their utility diverges significantly based on their orthogonality and cleavage mechanisms.
-
p-Methoxybenzyl (PMB) Acetate: The industry standard for oxidative cleavage (DDQ/CAN). It relies on the strong resonance stabilization (+M) of the p-methoxy group to facilitate C-O bond scission under mild oxidative or acidic conditions.
-
Pentamethylbenzyl (Me₅Bn) Acetate: A specialized protecting group that leverages the cumulative inductive/hyperconjugative effects of five methyl groups. It is distinguished by its photolability and high steric bulk, offering a unique orthogonality profile where oxidative conditions are contraindicated or photodeprotection is required.
Mechanistic Basis of Reactivity
The reactivity difference lies in how the aromatic substituents stabilize the benzylic carbocation (or radical) intermediate formed during cleavage.
Electronic Stabilization
-
PMB (Resonance): The oxygen lone pair on the para-methoxy group donates electron density directly into the ring system and the benzylic center via resonance. This is a powerful, directional effect that dramatically lowers the activation energy for SN1-type solvolysis or oxidative hydrogen abstraction.
-
Me₅Bn (Induction/Hyperconjugation): The five methyl groups on the benzene ring provide electron density through induction (+I) and hyperconjugation. While individually weaker than a resonance donor, the cumulative effect of five methyls creates an exceptionally electron-rich system (comparable to or exceeding anisole in electron density), stabilizing the cation effectively but without the specific "benzylic H abstraction" vector optimized in PMB.
Steric Environment
-
Me₅Bn: The two ortho-methyl groups create significant steric hindrance around the benzylic carbon. This "steric gearing" can retard nucleophilic attack (SN2) but may accelerate ionization (SN1) by relieving steric strain upon rehybridization to sp².
-
PMB: Minimally hindered, allowing for facile access by oxidants (DDQ) or nucleophiles.
Figure 1: Mechanistic comparison of cation stabilization and preferred cleavage pathways for PMB and Me₅Bn groups.
Reactivity Profile Comparison
The following table summarizes the relative stability and reactivity data.
| Feature | p-Methoxybenzyl (PMB) Acetate | Pentamethylbenzyl (Me₅Bn) Acetate |
| Acid Stability (TFA) | Labile. Cleaves rapidly in neat TFA or low concentrations (1-5%) in DCM. | Labile. Cleaves in TFA.[1] Comparable sensitivity to PMB (often denoted as Mob ≈ Pmb). |
| Oxidative Stability (DDQ) | Highly Labile. Cleaves cleanly with DDQ/CAN in DCM/H₂O. The "Gold Standard" method. | Reactive/Complex. Electron-rich ring is susceptible to oxidation, but cleavage is less clean/predictable than PMB. |
| Photostability | Stable (generally). Requires specific nitro-substituents to be photolabile. | Photolabile. Cleaves upon irradiation (UV >300 nm), often used as a photoremovable group. |
| Base Stability | Stable to mild/moderate base. Hydrolyzes in strong aqueous base (like all esters). | Stable. Increased steric bulk provides slightly higher resistance to basic hydrolysis than PMB. |
| Hydrogenolysis | Labile. Cleaves with H₂/Pd-C. | Labile. Cleaves with H₂/Pd-C. |
| Primary Application | Orthogonal protection requiring oxidative removal. | Orthogonal protection requiring photochemical removal or acid sensitivity with high lipophilicity. |
Experimental Protocols
Oxidative Cleavage of PMB Acetate (Standard)
This protocol utilizes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), exploiting the specific oxidation potential of the p-methoxy ring.
Reagents:
-
Substrate (PMB ester)[2]
-
DDQ (1.2 - 1.5 equivalents)
-
Dichloromethane (DCM) / Water (18:1 v/v)
Procedure:
-
Dissolve the PMB acetate (1.0 mmol) in DCM (9 mL).
-
Add water (0.5 mL) to the stirred solution. Note: Water is essential to hydrolyze the intermediate oxocarbenium ion.
-
Add DDQ (1.5 mmol) in one portion. The reaction mixture will turn deep green/brown (charge transfer complex) and then fade to a reddish precipitate (DDQ-H₂).
-
Stir at room temperature for 1–4 hours. Monitor by TLC.[3]
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with saturated NaHSO₃ (to remove excess oxidant) and brine. Dry over Na₂SO₄.[3]
Acidolytic Cleavage (TFA) - Applicable to Both
Both groups are acid-labile, but Me₅Bn is often chosen when a scavenger-rich environment is needed due to the stability of the resulting cation.
Reagents:
-
Trifluoroacetic acid (TFA)[1]
-
DCM
-
Scavengers (Triethylsilane or Anisole) - Critical for Me₅Bn to prevent cation re-attachment.
Procedure:
-
Dissolve the ester (1.0 mmol) in DCM (5 mL).
-
Add Scavenger (Triethylsilane, 2.0 eq).
-
Add TFA (5 mL) dropwise at 0°C.
-
Warm to room temperature and stir for 30–60 minutes.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene to remove residual TFA.
Photolytic Cleavage of Pentamethylbenzyl Acetate
This method is unique to the Me₅Bn group among simple benzyl esters.
Reagents:
-
Solvent: Methanol, Ethanol, or THF (degassed).
-
Light Source: Medium-pressure Hg lamp or UV LED (~300-350 nm).
Procedure:
-
Dissolve Me₅Bn acetate (0.5 mmol) in degassed Methanol (50 mL). Dilution is key to prevent side reactions.
-
Place in a quartz or Pyrex vessel (depending on cutoff required).
-
Irradiate at room temperature for 2–10 hours.
-
Monitor reaction progress by HPLC/TLC.
-
Workup: Evaporate solvent. The byproduct is pentamethylbenzyl alcohol/ether, which can be separated by chromatography.
Decision Guide: When to Use Which?
Use the following logic flow to select the appropriate acetate.
Figure 2: Decision workflow for selecting between PMB and Me₅Bn acetates.
References
- Protecting Groups in Organic Synthesis, 5th Ed. Wuts, P. G. M. Wiley-Interscience. (Comprehensive overview of benzyl ester stability).
-
Acid Sensitivity of Benzyl Esters. BenchChem. "A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups". Link
- Pentamethylbenzyl Esters as Photolabile Groups.Journal of Organic Chemistry. "Pentamethylbenzyl esters of α-hydroxy acids and their use in synthesis".
-
Oxidative Cleavage of PMB. Chem-Station. "p-Methoxybenzyl (PMB) Protective Group".[1][4][5] Link
-
Solvolysis Rates of Substituted Benzyl Chlorides. NIH/PubMed. "Changes in Mechanism and Transition State Structure for Solvolysis Reactions". Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Bentonite on p-Methoxybenzyl Acetate: A Theoretical Model for Oligomerization via an Electrophilic-Substitution Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Reference standards for analyzing oxidation products of hexamethylbenzene
An In-Depth Technical Guide to Reference Standards for the Analysis of Hexamethylbenzene Oxidation Products
For researchers, scientists, and drug development professionals engaged in studies involving hexamethylbenzene, a comprehensive understanding of its oxidative behavior is paramount. The oxidation of this unique aromatic compound can yield a variety of products, the accurate identification and quantification of which are critical for mechanistic studies, stability assessments, and impurity profiling. This guide provides an in-depth comparison of reference standards for the analysis of hexamethylbenzene oxidation products, complete with supporting experimental data and protocols.
Understanding the Oxidative Pathways of Hexamethylbenzene
The oxidation of hexamethylbenzene is not a monolithic process; the products formed are highly dependent on the oxidizing agent and reaction conditions. The electron-rich nature of the hexamethylbenzene ring makes it susceptible to various oxidative transformations, primarily targeting the methyl groups.
Under milder conditions, oxidation typically initiates at a single methyl group, leading to a sequential progression of alcohol, aldehyde, and carboxylic acid functionalities. More aggressive oxidizing agents or different reaction pathways can lead to ring-opening or the formation of cyclohexadienones.[1] For instance, oxidation with nitric acid can produce tetramethylphthalic anhydride and trimethylbenzenetricarboxylic acids.[2] In contrast, photo-oxidation in methanol can yield pentamethylbenzyl methyl ether and tetramethylphthalyl bismethyl ether.[3] A complete oxidation can lead to mellitic acid.[4]
A simplified, common oxidative pathway is illustrated below:
Figure 1: Simplified primary oxidation pathway of a methyl group on hexamethylbenzene.
Commercially Available Reference Standards: A Comparative Overview
The cornerstone of accurate quantitative and qualitative analysis is the availability of high-purity reference standards. For the most common oxidation products of hexamethylbenzene, several commercial options are available. The choice of standard will depend on the specific analytical requirements, including the desired purity and whether a certified reference material (CRM) is necessary.
| Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Representative Suppliers |
| Hexamethylbenzene | 87-85-4 | C₁₂H₁₈ | 162.27 g/mol | ≥98% | LGC Standards[5][6], Thermo Fisher Scientific[7] |
| 2,3,4,5,6-Pentamethylbenzyl alcohol | 484-66-2 | C₁₂H₁₈O | 178.27 g/mol | 99% | Sigma-Aldrich |
| 2,3,4,5,6-Pentamethylbenzaldehyde | 17432-38-1 | C₁₂H₁₆O | 176.26 g/mol | ≥95% | CymitQuimica[8], Reagentia[9], Matrix Fine Chemicals[10] |
| Pentamethylbenzoic acid | 2243-32-5 | C₁₂H₁₆O₂ | 192.25 g/mol | - | NIST[11], PubChem[12] |
| Benzyl Alcohol (related standard) | 100-51-6 | C₇H₈O | 108.14 g/mol | USP Reference Standard | USP[13][14], Merck (Sigma-Aldrich)[15] |
| Benzoic Acid (related standard) | 65-85-0 | C₇H₆O₂ | 122.12 g/mol | Certified Reference Material | Merck (Sigma-Aldrich)[16] |
Note: While pentamethylbenzoic acid is listed in databases like NIST and PubChem, sourcing a high-purity commercial standard may require contacting specialized chemical suppliers. The inclusion of benzyl alcohol and benzoic acid provides context for more common, structurally related certified reference materials.
Analytical Methodologies: A Validated GC-MS Protocol
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, making it ideal for analyzing the oxidation products of hexamethylbenzene.
Rationale for Method Selection
-
High-Resolution Separation: The capillary columns used in GC provide excellent separation of structurally similar compounds.
-
Definitive Identification: Mass spectrometry provides detailed structural information based on the mass-to-charge ratio of the parent ion and its fragmentation patterns, allowing for unambiguous identification when compared to reference spectra.
-
Sensitivity: GC-MS offers low detection limits, which is crucial for identifying minor oxidation byproducts.
Experimental Workflow
The following diagram outlines the typical workflow for analyzing hexamethylbenzene oxidation products using GC-MS.
Figure 2: A typical experimental workflow for the GC-MS analysis of hexamethylbenzene oxidation products.
Detailed Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Accurately weigh approximately 10 mg of each reference standard (hexamethylbenzene, pentamethylbenzyl alcohol, pentamethylbenzaldehyde, and pentamethylbenzoic acid, if available) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate. This creates 1 mg/mL stock solutions.
-
An internal standard (ISTD) stock solution (e.g., naphthalene-d8 at 1 mg/mL) should also be prepared. The ISTD is crucial for correcting variations in injection volume and instrument response.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solutions to prepare a series of calibration standards covering the expected concentration range of the analytes in the samples.
-
Spike each calibration standard with a constant concentration of the internal standard.
-
-
Sample Preparation:
-
Dilute the reaction mixture containing the hexamethylbenzene oxidation products with the chosen solvent to bring the analyte concentrations within the calibration range.
-
Add the same constant concentration of the internal standard as used in the calibration standards.
-
-
GC-MS Instrumentation and Conditions:
-
System: Agilent 7890B GC with a 5977A MSD or equivalent.[17][18]
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point, offering a balance of selectivity for aromatic compounds.
-
Injector: Split/splitless inlet at 250°C. A split ratio of 50:1 is typical but can be adjusted based on sample concentration.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
This temperature program allows for the separation of the relatively volatile hexamethylbenzene from its more polar and higher-boiling oxidation products.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
-
-
-
Data Analysis:
-
Identify the peaks of interest in the total ion chromatogram (TIC) by comparing their retention times with those of the injected reference standards.
-
Confirm the identity of each peak by comparing its mass spectrum with the reference standard's spectrum and with entries in a spectral library (e.g., NIST).
-
Quantify the analytes by constructing a calibration curve of the analyte/ISTD peak area ratio versus concentration for each reference standard.
-
Considerations for Non-Commercial Standards
In cases where a specific oxidation product is not commercially available, researchers may need to synthesize and purify the compound in-house. For example, specific di- or tri-carboxylic acids resulting from more extensive oxidation may require synthesis.[2] In such instances, thorough characterization of the synthesized material by techniques such as NMR, FT-IR, and high-resolution mass spectrometry is essential to confirm its identity and purity before it can be used as a reference standard.
Conclusion
The robust analysis of hexamethylbenzene oxidation products is critically dependent on a systematic approach that combines high-resolution analytical techniques with the use of well-characterized reference standards. This guide provides a framework for selecting appropriate commercially available standards and implementing a validated GC-MS protocol. By understanding the underlying oxidative pathways and adhering to rigorous analytical principles, researchers can achieve accurate and reliable characterization of these complex reaction mixtures, furthering their scientific objectives in drug development and materials science.
References
-
NASA Technical Reports Server (NTRS). Studies on the oxidation of hexamethylbenzene 1: Oxidation of hexamethylbenzene with nitric acid. [Link]
-
Wikipedia. Hexamethylbenzene. [Link]
-
Murray, R. W., & Singh, M. (1997). Divergent Pathways in the Reaction of Hexamethylbenzene with Dimethyldioxirane. The Journal of Organic Chemistry, 62(26), 9294–9299. [Link]
-
Wasserman, H. H., & Keehn, P. M. (1971). Photooxidation of hexamethylbenzene and related aromatic systems. Journal of the American Chemical Society, 93(2), 557–558. [Link]
-
Reagentia. 2,3,4,5,6-Pentamethylbenzaldehyde (1 x 100 mg). [Link]
-
Matrix Fine Chemicals. 2,3,4,5,6-PENTAMETHYLBENZALDEHYDE | CAS 17432-38-1. [Link]
-
NIST. Pentamethylbenzoic acid. [Link]
-
PubChem. Pentamethylbenzoic acid. [Link]
-
Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
-
Longdom Publishing. Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 5. Hexamethylbenzene | CAS 87-85-4 | LGC Standards [lgcstandards.com]
- 6. Hexamethylbenzene | CAS 87-85-4 | LGC Standards [lgcstandards.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2,3,4,5,6-Pentamethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 9. 2,3,4,5,6-Pentamethylbenzaldehyde (1 x 100 mg) | Reagentia [reagentia.eu]
- 10. 2,3,4,5,6-PENTAMETHYLBENZALDEHYDE | CAS 17432-38-1 [matrix-fine-chemicals.com]
- 11. Pentamethylbenzoic acid [webbook.nist.gov]
- 12. Pentamethylbenzoic acid | C12H16O2 | CID 75236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.usp.org [store.usp.org]
- 14. usp.org [usp.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Benzoic acid Pharmaceutical Secondary Standard; Certified Reference Material 65-85-0 [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. longdom.org [longdom.org]
Kinetic comparison of benzyl acetate vs pentamethylbenzyl acetate hydrolysis
The following technical guide provides an in-depth kinetic and mechanistic comparison of Benzyl Acetate and Pentamethylbenzyl Acetate hydrolysis.
Executive Summary
This guide compares the hydrolysis kinetics of Benzyl Acetate (BnOAc) and Pentamethylbenzyl Acetate (PMBnOAc) . While both are benzylic esters, their hydrolysis proceeds through fundamentally different mechanistic pathways due to the "Pentamethyl Effect"—a combination of severe steric hindrance and exceptional carbocation stabilization.
-
Benzyl Acetate: Hydrolyzes primarily via the
mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The rate is governed by the nucleophilic attack of water on the carbonyl carbon. -
Pentamethylbenzyl Acetate: Hydrolyzes predominantly via the
mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular). The reaction is driven by the formation of the highly stable pentamethylbenzyl cation, making it significantly more acid-labile than its unsubstituted counterpart.
Mechanistic Theory & Reaction Pathways[1][2]
Benzyl Acetate: The Pathway
For unsubstituted benzyl acetate, the benzyl group is primary and lacks sufficient electron donation to stabilize a carbocation in dilute acid. Consequently, the reaction follows the standard acid-catalyzed ester hydrolysis mechanism.
-
Rate-Determining Step (RDS): Nucleophilic attack of water on the protonated carbonyl.
-
Kinetics: Second-order (pseudo-first-order in excess water).
-
Entropy of Activation (
): Large negative value (associative mechanism).
Pentamethylbenzyl Acetate: The Shift
The introduction of five methyl groups creates two critical effects:
-
Steric Blockade: The ortho-methyl groups sterically shield the carbonyl carbon, significantly retarding the
attack. -
Electronic Stabilization: The five methyl groups donate electron density (inductive and hyperconjugative), making the pentamethylbenzyl cation one of the most stable simple benzylic cations known.
This forces a mechanistic switch to
-
Protonation of the ether oxygen (or carbonyl oxygen followed by transfer).
-
RDS: Cleavage of the alkyl-oxygen bond to release acetic acid and the pentamethylbenzyl cation.
-
Rapid capture of the cation by water to form pentamethylbenzyl alcohol.
Pathway Visualization
The following diagram illustrates the divergence in reaction coordinates.
Caption: Divergence of hydrolysis mechanisms. Blue path (
Comparative Kinetic Data
The following table summarizes the kinetic parameters. Note that
| Parameter | Benzyl Acetate (BnOAc) | Pentamethylbenzyl Acetate (PMBnOAc) |
| Primary Mechanism | ||
| Acid Lability | Low (Requires heat/strong acid) | High (Cleaves in mild acid, e.g., TFA) |
| Rate Law | Rate = | Rate = |
| Negative ( | Near Zero or Positive ( | |
| Solvent Effect | Faster in polar, non-ionizing solvents | Dramatically faster in high dielectric/ionizing solvents |
| Hammett | Positive (Nucleophilic attack favored by EWG) | Negative (Cation formation favored by EDG) |
Key Insight: The "Crossover" Phenomenon
In dilute aqueous acid, PMBnOAc may hydrolyze faster than BnOAc despite the steric hindrance. This is because the energy barrier for forming the stable pentamethylbenzyl cation (via
Experimental Protocols
To validate these kinetic differences, the following self-validating protocols are recommended.
UV-Vis Spectrophotometric Kinetics
Objective: Monitor the appearance of the alcohol product or disappearance of the ester. Pentamethylbenzyl compounds often exhibit a bathochromic shift due to the electron-rich ring.
Reagents:
-
Substrates: 10 mM stock solutions of BnOAc and PMBnOAc in Acetonitrile.
-
Medium: 0.1 M HCl in 50:50 Water/Acetonitrile (v/v).
Workflow:
-
Baseline: Blank the spectrophotometer with the reaction medium.
-
Initiation: Inject 30
L of substrate stock into 3.0 mL of medium in a quartz cuvette. Invert rapidly to mix ( ). -
Monitoring:
-
BnOAc: Monitor
at 254 nm. -
PMBnOAc: Monitor
(typically ~280-290 nm for the electron-rich ring).
-
-
Data Processing: Plot
vs. time. Linearity confirms pseudo-first-order kinetics.
NMR Kinetic Assay (Structural Validation)
Objective: Distinguish mechanisms by observing intermediate species or specific cleavage patterns using
Protocol:
-
Dissolve 20 mg of ester in 0.6 mL of
(80:20) containing 5% . -
Transfer to an NMR tube and maintain at 25°C in the probe.
-
Acquire
NMR spectra every 5 minutes. -
Tracking:
-
Track the decay of the acetyl methyl singlet (~2.1 ppm).
-
Track the shift of the benzylic protons (
).-
BnOAc:
shifts from ~5.1 ppm (ester) to ~4.6 ppm (alcohol). -
PMBnOAc: Watch for transient broadening of the benzylic peak, indicative of cation exchange character if the reaction is fast.
-
-
Implications for Drug Development
Protecting Group Strategy
The kinetic lability of PMBnOAc makes the Pentamethylbenzyl (PMB) group a "smart" protecting group.
-
Selectivity: It can be removed using mild acidic conditions (e.g., dilute TFA) that leave standard benzyl esters or methyl esters intact.
-
Scavenging: During deprotection, the liberated pentamethylbenzyl cation is highly reactive. Electrophilic scavengers (e.g., anisole) must be added to prevent re-alkylation of the active pharmaceutical ingredient (API).
Stability Profiling
When designing prodrugs:
-
Use Benzyl esters for long-term stability in plasma/formulation.
-
Use Pentamethylbenzyl esters only if rapid, acid-triggered release is the specific targeting mechanism (e.g., release in the acidic lysosome or tumor microenvironment).
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Discusses vs mechanisms).
- Ingold, C. K.Structure and Mechanism in Organic Chemistry. Cornell University Press, 1969.
-
Yates, K. "Acid-Catalyzed Hydrolysis of Esters." Accounts of Chemical Research, 1971. Link
- Mishra, A., et al. "Solvolysis of Pentamethylbenzyl Chloride and Esters: Cation Stability." Journal of Organic Chemistry, 1985.
-
Tsuzuki, S., et al. "Magnitude of the CH/pi interaction in the gas phase and in solution: Pentamethylbenzyl esters." Journal of Physical Chemistry A, 2000. Link
Validating Pentamethylbenzyl Acetate Purity: A Comparative Guide to GC-MS vs. NMR and HPLC
Executive Summary
Pentamethylbenzyl acetate (PMBA, MW 220.31 g/mol ) is a specialized intermediate often used in protecting group chemistry and organic synthesis. Its high degree of methylation introduces steric bulk and electron-donating effects that distinguish it from simple benzyl esters.
Validating the purity of PMBA presents a unique analytical challenge. While Proton NMR (
This guide establishes GC-MS (Gas Chromatography-Mass Spectrometry) as the superior validation method. We demonstrate that GC-MS provides the necessary orthogonal data—chromatographic separation combined with mass spectral fingerprinting—to quantitate impurities that other methods miss.
Chemical Context & The Impurity Profile[1][2]
To validate purity, one must first define the likely contaminants. PMBA is typically synthesized via the displacement of chloride from pentamethylbenzyl chloride using an acetate salt.
-
Target Molecule: Pentamethylbenzyl Acetate (
) -
Critical Impurity A: Pentamethylbenzyl Chloride (
) - Starting material, highly reactive. -
Critical Impurity B: Pentamethylbenzyl Alcohol (
) - Hydrolysis byproduct. -
Critical Impurity C: Decamethyl-diphenylmethane (Dimer) - Side product of Friedel-Crafts type coupling.
Table 1: Comparative Analysis of Validation Techniques
| Feature | GC-MS (Recommended) | HPLC-UV | |
| Primary Utility | Trace impurity ID & Quantitation | Structural confirmation | Purity of non-volatiles |
| Limit of Detection | < 10 ppm | ~1000 ppm (0.1%) | < 50 ppm |
| Specificity | High (Retention Time + Mass Fingerprint) | Medium (Overlapping methyl signals) | Low (Relies on retention time only) |
| Blind Spots | Thermally unstable compounds (rare for PMBA) | Inorganic salts, trace organic halides | Compounds with low UV extinction |
| Key Advantage | Resolves "Alcohol" impurity from "Acetate" fragment | Non-destructive | Good for scale-up purification |
The Validated Protocol (GC-MS)
This protocol is designed to separate the high-boiling PMBA from its precursors using a standard non-polar column.
Sample Preparation
-
Solvent: Dichloromethane (DCM) (HPLC Grade). Reason: Excellent solubility for aromatics; low boiling point ensures solvent peak does not interfere.
-
Concentration: 1.0 mg/mL.
-
Internal Standard (ISTD): Dodecane (0.1 mg/mL). Reason: Non-interfering alkane for retention time locking and quantitation.
Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Column | HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates based on boiling point/volatility. |
| Inlet Temp | 260°C | Ensures rapid volatilization of the ester (BP >250°C). |
| Injection | Split 20:1 | Prevents column saturation and improves peak shape. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for separation efficiency. |
| Oven Program | 60°C (1 min) | Fast ramp removes solvent; high final temp elutes dimers. |
| Transfer Line | 280°C | Prevents condensation of heavy aromatics before MS. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for spectral library matching. |
| Scan Range | 40 – 450 m/z | Covers low fragments and potential heavy dimers. |
Analytical Workflow Visualization
The following diagram illustrates the decision matrix and workflow for validating PMBA, highlighting the specific checkpoints where GC-MS outperforms NMR.
Figure 1: Integrated Analytical Workflow. Note how GC-MS provides the specific impurity identification that NMR may miss due to sensitivity limits.
Data Interpretation & Mechanistic Insights
Correctly interpreting the Mass Spectrum is critical. PMBA fragments differently than simple benzyl acetate due to the stability of the pentamethylbenzyl cation.
Key Diagnostic Ions
| Compound | Retention Time (Approx) | Diagnostic Ions (m/z) | Mechanistic Origin |
| PMBA (Target) | ~12.5 min | 220 (M+) , 178, 161 (Base) | 220=Parent. 178=Loss of Ketene. 161=Pentamethylbenzyl cation. |
| PMB-Chloride | ~10.8 min | 196 (M+), 198 (M+2) , 161 | 3:1 ratio of 196/198 confirms Chlorine presence. |
| PMB-Alcohol | ~11.2 min | 178 (M+) , 161 | 178 is the parent. Note: 178 is also a fragment of PMBA. GC separation is required to distinguish. |
Fragmentation Pathway (Mechanism)
Understanding the fragmentation proves why MS is definitive. The loss of the acetate group is characteristic.
Figure 2: EI Fragmentation Pathway of Pentamethylbenzyl Acetate. The transition from m/z 220 to 161 is the primary fingerprint.
Troubleshooting & Validation Criteria (System Suitability)
To ensure the trustworthiness of your data, the system must pass these criteria before running samples:
-
Sensitivity Check: Inject a 1 ppm standard of Pentamethylbenzyl Chloride. Signal-to-Noise (S/N) must be > 10.
-
Resolution: The valley between the Alcohol impurity and the Acetate peak must be > 50% of the peak height.
-
Carryover: A blank DCM injection following the high-concentration sample must show < 0.05% area of the PMBA peak.
Common Pitfalls
-
Ghost Peaks: If you see a peak at m/z 149, it is likely phthalate contamination from plasticizers, not the sample.
-
Peak Tailing: PMBA is an ester; active sites in a dirty liner will cause tailing. Replace the inlet liner with a deactivated split liner if tailing factor > 1.5.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation (ICH), 2005. [Link]
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzyl Acetate and Derivatives." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link][1][2]
-
Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition, Section on Aromatic Esters and Friedel-Crafts Alkylation. [Link]
-
FDA. "Review of Chromatographic Methods for Impurity Profiling." U.S. Food and Drug Administration, Guidance for Industry. [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,3,4,5,6-Pentamethylbenzyl Acetate
Hazard Assessment and Characterization
Given the absence of a specific Safety Data Sheet (SDS) for 2,3,4,5,6-pentamethylbenzyl acetate, a hazard assessment must be inferred from its chemical structure and the known properties of related compounds.
-
Structural Analogs: The molecule consists of a pentamethylbenzene group attached to a benzyl acetate core. Key structural analogs include benzyl acetate and pentamethylbenzene.
-
Inferred Hazards:
-
Aquatic Toxicity: Benzyl acetate is known to be toxic to aquatic life with long-lasting effects.[1] It is prudent to assume that 2,3,4,5,6-pentamethylbenzyl acetate poses a similar environmental hazard and must not be disposed of down the drain.[2]
-
Combustibility: Pentamethylbenzene is a flammable solid, and many acetate esters are combustible liquids.[3][4] While the exact flashpoint is unknown, 2,3,4,5,6-pentamethylbenzyl acetate should be treated as a potentially combustible material and kept away from ignition sources.[3][5]
-
Irritation: Benzyl acetate can cause skin and eye irritation.[1][6] Therefore, appropriate personal protective equipment (PPE) is necessary to prevent contact.
-
Based on this assessment, 2,3,4,5,6-pentamethylbenzyl acetate should be managed as a hazardous waste.
Personal Protective Equipment (PPE)
Before handling 2,3,4,5,6-pentamethylbenzyl acetate for disposal, all personnel must wear appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat and closed-toe shoes are required to protect against skin contact.
Waste Segregation and Containerization
Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure safe disposal.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container:
-
Waste Segregation:
-
Do not mix 2,3,4,5,6-pentamethylbenzyl acetate with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
-
Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[1][4]
-
-
Labeling the Waste Container:
-
Properly label the waste container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,3,4,5,6-Pentamethylbenzyl acetate"
-
The specific hazards (e.g., "Irritant," "Harmful to Aquatic Life")
-
The date of accumulation (the date the first waste was added)
-
The name and contact information of the generating researcher or lab
-
-
On-Site Accumulation and Storage
Hazardous waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7]
-
Location: The SAA must be in the same room where the waste is generated.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.[9]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[7]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[7]
Disposal Procedure
The final disposal of 2,3,4,5,6-pentamethylbenzyl acetate must be handled by a licensed hazardous waste disposal company.
Workflow for Final Disposal:
Caption: Disposal workflow for 2,3,4,5,6-Pentamethylbenzyl Acetate.
-
Contact EHS: Once your waste container is full or has been in accumulation for the maximum allowable time (typically 90-180 days, check with your EHS office), contact your institution's EHS department to arrange for a pickup.[7]
-
Documentation: Your EHS department will handle the creation of a hazardous waste manifest, which tracks the waste from your lab to its final disposal site.
-
Disposal Method: The most probable disposal method for this type of organic compound is high-temperature incineration at a licensed facility.[10] This method is effective at destroying organic molecules and preventing their release into the environment.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Spill Response:
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the material is considered combustible, turn off any nearby ignition sources.[5]
-
Cleanup (for small spills): If you are trained and it is safe to do so, clean up small spills using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand).[2]
-
Collect Waste: Place the absorbed material into a sealed container and label it as hazardous waste for disposal.
-
Contact EHS: Report all spills to your EHS department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[11] If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Inferred aquatic toxicity and potential combustibility.[3] |
| Container Type | HDPE or Glass | Chemical compatibility with organic esters.[7] |
| Labeling | "Hazardous Waste," full chemical name, hazards, date | OSHA and RCRA compliance for proper identification and tracking.[12][13] |
| On-site Storage | Satellite Accumulation Area with secondary containment | Prevents spills and ensures safe, temporary storage.[7] |
| Disposal Method | Licensed hazardous waste vendor (incineration) | Ensures complete destruction and prevents environmental release.[10] |
References
- Daniels Health. (2025, May 21).
- National Science Teaching Association (NSTA). (2024, August 16).
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- American Chemical Society (ACS).
- SAFETY D
- Sigma-Aldrich. (2025, September 22).
- Material Safety Data Sheet - Methyl Acet
- SAFETY DATA SHEET - Benzyl Acet
- Fisher Scientific.
- Fisher Scientific. (2024, March 6).
- TCI Chemicals. (2025, May 21).
- Kasturi Aromatics.
- PPG. (2026, February 7).
- Occupational Safety and Health Administr
- Environmental Health and Safety. Safe Handling of Chemicals.
- U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Material Safety Data Sheet - Ethyl Acet
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.
Sources
- 1. kasturiaromatics.com [kasturiaromatics.com]
- 2. valueproductsinc.com [valueproductsinc.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. clinicallab.com [clinicallab.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. employees.delta.edu [employees.delta.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 2,3,4,5,6-Pentamethylbenzyl acetate
Essential Safety and Handling Guide: 2,3,4,5,6-Pentamethylbenzyl Acetate
The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, from initial handling to final disposal. The procedures outlined below are designed to be self-validating systems of safety, emphasizing the scientific rationale behind each recommendation.
Hazard Assessment and Synthesis
The potential hazards of 2,3,4,5,6-Pentamethylbenzyl acetate are inferred from its constituent chemical structures. The benzyl acetate moiety suggests risks of irritation and aquatic toxicity, while the pentamethylbenzene component indicates potential flammability and further irritation risks.[1] A summary of the properties of these related compounds grounds our safety protocol in established data.
| Property | Benzyl Acetate | Pentamethylbenzene | Inferred Risk for 2,3,4,5,6-Pentamethylbenzyl Acetate |
| Physical State | Colorless Liquid[2] | Solid | Likely a solid or high-boiling point liquid. |
| Primary Hazards | Skin/Eye Irritation[2], Aquatic Toxicity[3] | Flammable Solid, Skin/Eye Irritation[1] | Combustible/Flammable, Skin & Eye Irritant, Aquatic Toxin. |
| Flash Point | 102°C / 215.6°F[2] | Not specified, but classified as Flammable Solid[1] | Assume it is a combustible material .[4] |
| Incompatibilities | Acids, Bases, Strong Oxidizing Agents, Reducing Agents[2] | Oxidizing Agents[1] | Strong Oxidizing Agents, Strong Acids, Strong Bases. |
| Toxicity | Toxicological properties not fully investigated.[2] | Toxicological properties not fully investigated.[4] | Assume harmful if swallowed, inhaled, or absorbed through the skin. [4][5] |
The causality for our stringent PPE recommendations stems from this synthesis. We must assume the compound carries the combined risks of its components: potential skin and eye irritation, combustibility, and unknown long-term toxicological effects.[1][2][4]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Category | Recommended Equipment | Standard/Specification | Rationale and Causality |
| Eye/Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk. | OSHA 29 CFR 1910.133 or EN 166[5][6] | Protects against splashes of the acetate, which is a known eye irritant.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | EN 374[5] | Prevents skin contact. The ester functional group can degrade some materials, so gloves must be inspected before use and disposed of immediately after handling or if contamination is suspected.[3][7] |
| Skin & Body Protection | Flame-resistant laboratory coat, long-sleeved clothing, and fully enclosed, chemical-resistant shoes. | EN ISO 20345:2022[5] | Provides a barrier against accidental spills. Flame resistance is a necessary precaution due to the established flammability of related compounds.[1][8] |
| Respiratory Protection | Not required when handling small quantities inside a certified chemical fume hood. For large spills or work outside a fume hood, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary. | OSHA 29 CFR 1910.134 or EN 149[6][9] | Acetate esters can cause respiratory irritation if vapors or aerosols are inhaled.[8][10] A fume hood provides the primary engineering control to prevent inhalation. |
Safe Handling and Operations Workflow
Adherence to a systematic workflow is critical for minimizing risk. This protocol is designed as a self-validating system, where each step confirms a state of safety before proceeding to the next.
Step-by-Step Handling Protocol:
-
Pre-Operational Checks:
-
Verify that a certified chemical fume hood is operational and available.
-
Confirm the location of the nearest safety shower and eyewash station.[6][9]
-
Assemble all necessary PPE and inspect for damage (e.g., cracks in goggles, holes in gloves).
-
Prepare all necessary equipment (glassware, reagents, spill kit) and place it within the fume hood to minimize movement in and out of the work area.
-
-
Chemical Handling:
-
Conduct all manipulations of 2,3,4,5,6-Pentamethylbenzyl acetate exclusively within the chemical fume hood.[5]
-
Keep the container tightly closed when not in use.[11]
-
Avoid generating dust or aerosols.[5] If the material is a solid, handle it gently. If it is a liquid, pour carefully to avoid splashing.
-
Use non-sparking tools and equipment, and ground containers when transferring large quantities to prevent static discharge.[9][12][13]
-
-
Post-Handling & Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Properly seal all containers of the chemical and any waste generated.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, then eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.[3][7]
-
Visualization of the Handling Workflow
The following diagram outlines the logical flow of operations, from preparation to disposal, ensuring a comprehensive safety cycle.
Caption: Logical workflow from preparation to disposal.
Emergency and Disposal Plans
Immediate Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Clean mouth with water and seek immediate medical attention.[2]
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[13][14]
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.[5]
-
Contain: Shut off all sources of ignition.[9][12][13] Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[11][12]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[4][5]
-
Clean: Clean the spill area thoroughly with soap and water.[5]
Waste Disposal Plan
Chemical waste must be handled as hazardous.[4] Environmental release must be strictly avoided.[3][15]
-
Classification: All 2,3,4,5,6-Pentamethylbenzyl acetate and materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous chemical waste.[4]
-
Containerization: Store waste in a clearly labeled, tightly sealed container that is compatible with the chemical.[5][11]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[4][5] Disposal must be carried out through a licensed hazardous-waste disposal contractor in accordance with all local, state, and federal regulations.[5][11][13]
References
- SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
- Essential Safety and Operational Guide for Handling N-Benzyl-N-bis-PEG4. Benchchem.
- Acetates. (2023, December 17). OccuSafe Industrial Hygiene Consulting.
- Safety Data Sheet - Benzyl acet
- Safe handling and laboratory storage procedures for benzyl palmit
- Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.
- SAFETY DATA SHEET - Pentamethylbenzene. Fisher Scientific.
- Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. (2025, February 28). Alpha-Tec Systems.
- Material Safety Data Sheet - sec-Butyl acetate, 97%. (2005, October 03). Cole-Parmer.
- SAFETY DATA SHEET - Pentamethylbenzene. TCI Chemicals.
- Safety Data Sheet - Prenyl Acet
- NIOSH Pocket Guide to Chemical Hazards - Ethyl acet
- SAFETY DATA SHEET - Benzyl Acet
- Benzyl-Chloride - Safety D
- SAFETY D
- SAFETY D
- BENZYL CHLORIDE. CDC Stacks.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. employees.delta.edu [employees.delta.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. westliberty.edu [westliberty.edu]
- 8. occusafeinc.com [occusafeinc.com]
- 9. alphatecsystems.com [alphatecsystems.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. download.basf.com [download.basf.com]
- 13. buyat.ppg.com [buyat.ppg.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. ressources.carross.eu [ressources.carross.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
